Opevesostat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2231294-96-3 |
|---|---|
Molecular Formula |
C21H26N2O5S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-ylmethyl)-5-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyran-4-one |
InChI |
InChI=1S/C21H26N2O5S/c1-29(25,26)23-8-6-16(7-9-23)14-28-21-15-27-19(10-20(21)24)13-22-11-17-4-2-3-5-18(17)12-22/h2-5,10,15-16H,6-9,11-14H2,1H3 |
InChI Key |
LHVKCOBGLZGRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=COC(=CC2=O)CN3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Foundational & Exploratory
Opevesostat's Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opevesostat (formerly ODM-208, MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a novel therapeutic strategy by targeting the very first and rate-limiting step of steroid biosynthesis.[3][4] Its mechanism of action involves the comprehensive suppression of the production of all steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1][4][5] Clinical evidence has demonstrated promising anti-tumor activity, especially in heavily pretreated mCRPC patients harboring activating mutations in the AR ligand-binding domain (AR-LBD).[6][7] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Upstream Inhibition of Steroidogenesis
The primary mechanism of action of this compound is the potent and selective inhibition of CYP11A1.[5] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the obligate precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[3] By inhibiting CYP11A1, this compound effectively shuts down the entire steroidogenic pathway, depriving the androgen receptor of its activating ligands.[4][5]
This upstream inhibition is a key differentiator from other hormonal therapies for prostate cancer. For instance, abiraterone acetate inhibits CYP17A1, a downstream enzyme responsible for the synthesis of androgens from progesterone and pregnenolone derivatives.[8] However, resistance to CYP17A1 inhibitors can emerge through the accumulation of upstream steroid precursors that can promiscuously activate the AR.[3] this compound's mechanism circumvents this by preventing the formation of these precursors.[3][5]
Due to its comprehensive inhibition of steroid biosynthesis, administration of this compound necessitates concomitant adrenal replacement therapy, typically with a glucocorticoid (e.g., dexamethasone) and a mineralocorticoid (e.g., fludrocortisone), to manage the expected adrenal insufficiency.[6][7]
Signaling Pathway
The following diagram illustrates the central role of CYP11A1 in steroidogenesis and the point of intervention for this compound, leading to the downstream suppression of androgen receptor activation.
Preclinical Evidence
In Vitro Studies
This compound's activity has been characterized in the human adrenocortical carcinoma cell line NCI-H295R, a standard model for studying steroidogenesis.
-
Key Findings:
-
This compound potently inhibited the enzymatic activity of CYP11A1 in a time-dependent manner.[2]
-
It led to a significant reduction in the production of pregnenolone and testosterone, with low nanomolar concentrations showing efficacy.[5]
-
In contrast, the CYP17A1 inhibitor abiraterone increased the production of pregnenolone and progesterone, highlighting the different mechanisms of action.[2]
-
The inhibition of pregnenolone production by this compound was reversible, with recovery observed 24 hours after drug washout.[2]
-
| Parameter | This compound (IC50) | Reference(s) |
| Pregnenolone Production | 11 nM | [9] |
| Testosterone Production | 26 nM | [9] |
| IARA Assay | 80 nM | [9] |
In Vivo Studies
The efficacy of this compound has been evaluated in a castration-resistant prostate cancer VCaP xenograft mouse model. VCaP cells are known to express high levels of the androgen receptor.
-
Key Findings:
-
Oral administration of this compound in intact male rats resulted in a dose-dependent decrease in plasma concentrations of progesterone, corticosterone, and testosterone.[5]
-
In the VCaP CRPC xenograft model, this compound significantly inhibited tumor growth.[4][5]
-
Treatment with this compound led to a significant reduction in all measured steroid hormones in both plasma and target tissues.[4]
-
Notably, the levels of full-length AR (AR-FL) and the splice variant AR-V7 in the tumors remained unchanged after this compound treatment, suggesting the drug's effect is primarily through ligand depletion rather than altering AR expression.[4]
-
| Animal Model | Treatment | Outcome | Reference(s) |
| Intact Rats | This compound (3, 10, 30, 50 mg/kg) | Dose-dependent reduction in testosterone, progesterone, and corticosterone | [9] |
| VCaP Xenograft | ORX + this compound (20 mg/kg b.i.d.) + Prednisone (0.6 mg/kg q.d.) | Significant tumor growth inhibition | [9] |
Clinical Evidence: The CYPIDES Trial
The Phase I/II CYPIDES trial (NCT03436485) evaluated the safety and efficacy of this compound in heavily pretreated mCRPC patients.
Key Findings
-
This compound administration led to a rapid and potent inhibition of steroid hormone biosynthesis, with median circulating testosterone levels becoming undetectable within the first week of treatment.[6]
-
The drug demonstrated significant anti-tumor activity, particularly in patients with activating AR-LBD mutations.[6][7]
-
The recommended Phase 2 dose was established as 5 mg twice daily with adrenal replacement therapy.[6]
Quantitative Clinical Data (CYPIDES Phase II - Updated Results)
| Endpoint | AR-LBD Mutation Positive (n=66) | AR-LBD Mutation Negative (n=68) | Reference(s) |
| PSA50 Response (≥50% PSA decline) | 56% | 17% | [10] |
| PSA30 Response (≥30% PSA decline) | 70% | 30% | [10] |
| Objective Response Rate (RECIST) | 20.5% | Not reported | [10] |
The Role of AR-LBD Mutations and AR-V7
A key finding from the clinical development of this compound is its enhanced efficacy in patients with activating mutations in the ligand-binding domain of the androgen receptor.[6][7] These mutations can lead to promiscuous activation of the AR by non-canonical steroids. By depleting the entire steroid pool, this compound effectively removes all potential activating ligands, providing a clear mechanistic rationale for its activity in this patient population.
The direct impact of this compound on the signaling of AR splice variants that lack the LBD, such as AR-V7, is less direct. AR-V7 is constitutively active and does not require ligand binding for its function.[1][5] Preclinical data indicates that this compound does not alter the expression levels of AR-V7.[4] However, it is understood that in many cases of mCRPC, both full-length AR (wild-type or mutated) and AR-V7 are co-expressed and may both contribute to tumor progression. By potently suppressing the activation of the ligand-sensitive full-length AR, this compound can still exert a significant anti-tumor effect, even in the presence of AR-V7. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), which stratify patients by AR-LBD mutation status, will provide further insights into the clinical utility of this compound in different molecular subtypes of mCRPC.[11][12]
Experimental Protocols
In Vitro Steroidogenesis Assay (NCI-H295R cells)
-
Cell Line: Human NCI-H295R adrenocortical carcinoma cells.
-
Methodology: Cells are cultured and treated with varying concentrations of this compound. The formation of steroid hormones (e.g., pregnenolone, testosterone) in the cell culture medium is measured.
-
Detection: Steroid hormone levels are quantified using methods such as ELISA or, for higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][13]
In Vivo Tumor Growth Inhibition (VCaP Xenograft Model)
-
Animal Model: Athymic nude male mice.
-
Xenograft Establishment: VCaP prostate cancer cells are implanted subcutaneously.
-
Treatment Protocol: Once tumors reach a specified volume, mice are castrated. Following tumor regrowth, animals are randomized to receive vehicle control or this compound, often co-administered with prednisone to mimic the clinical adrenal replacement.[5][9]
-
Endpoints: Tumor volume is measured regularly. At the end of the study, plasma and tumor tissue can be collected for analysis of steroid hormone levels and protein expression (e.g., AR, AR-V7) by Western blot and qPCR.[4]
Clinical Trial Methodologies
-
AR-LBD Mutation Analysis: In the CYPIDES and ongoing Phase 3 trials, AR-LBD mutation status is determined from circulating tumor DNA (ctDNA) isolated from patient plasma samples. The Guardant360 ctDNA assay, a next-generation sequencing (NGS) based platform, is utilized for this purpose.[7] This assay analyzes a panel of cancer-related genes for single nucleotide variants, insertions/deletions, copy number alterations, and fusions.[2][10]
-
Steroid Hormone Quantification: Patient serum or plasma samples are analyzed for a panel of steroid hormones. Due to the low concentrations of these hormones, particularly in a post-castration and post-opevesostat setting, highly sensitive and specific methods like LC-MS/MS are required for accurate quantification.[6][13][14]
Visualizations of Experimental Workflows and Logical Relationships
Preclinical Evaluation Workflow
Clinical Trial Patient Stratification Logic
Conclusion
This compound introduces a paradigm shift in the hormonal treatment of prostate cancer by targeting the apex of the steroid synthesis pathway. Its mechanism as a selective CYP11A1 inhibitor leads to a comprehensive shutdown of all steroid hormone production, thereby depriving the androgen receptor of its activating ligands. This approach has shown particular promise in mCRPC patients with AR-LBD mutations. The ongoing Phase 3 clinical trials will be pivotal in further defining the role of this compound in the management of advanced prostate cancer. This technical guide provides a foundational understanding of its mechanism, supported by the latest available scientific and clinical data.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive plasma steroidomics reveals subtle alterations of systemic steroid profile in patients at different stages of prostate cancer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ctDNA testing by targeted sequencing by Guardant360, Guardant Health [bio-protocol.org]
- 10. therapyselect.de [therapyselect.de]
- 11. merck.com [merck.com]
- 12. Facebook [cancer.gov]
- 13. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
Opevesostat: A Deep Dive into Selective CYP11A1 Inhibition for Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opevesostat (formerly known as ODM-208 or MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of cytochrome P450 11A1 (CYP11A1).[1][2] CYP11A1 is the pivotal and rate-limiting enzyme in the steroid biosynthesis pathway, responsible for the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[2][3] By targeting this upstream enzyme, this compound effectively suppresses the production of all steroid hormones and their precursors, which can aberrantly activate the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression, particularly in the castration-resistant state.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated pathways and workflows.
Introduction: The Rationale for CYP11A1 Inhibition
In metastatic castration-resistant prostate cancer (mCRPC), the disease progresses despite androgen deprivation therapy (ADT).[4] A key mechanism of resistance is the continued activation of the androgen receptor, which can be driven by adrenal androgens, de novo intratumoral steroid synthesis, and promiscuous activation by various steroid precursors.[4] While existing therapies like abiraterone (a CYP17A1 inhibitor) and enzalutamide (an AR antagonist) have improved outcomes, resistance inevitably develops.[4]
CYP11A1 represents a critical upstream target in the steroidogenesis cascade. Its inhibition offers the potential for a more complete blockade of all steroid hormone production, thereby overcoming the resistance mechanisms that limit the efficacy of downstream inhibitors.[2][3] this compound was developed to address this therapeutic need.
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of CYP11A1, which is located in the inner mitochondrial membrane.[2] This inhibition prevents the side-chain cleavage of cholesterol to form pregnenolone.[3] Consequently, the synthesis of all downstream steroid hormones, including androgens (testosterone, dihydrotestosterone), estrogens, glucocorticoids, and mineralocorticoids, is suppressed.[2][5] This comprehensive steroid blockade aims to deprive the androgen receptor of its activating ligands, leading to the inhibition of tumor growth in hormone-dependent cancers.[2]
Preclinical Data
This compound has demonstrated potent and selective inhibition of CYP11A1 in a range of preclinical studies.
In Vitro Efficacy
In the human adrenocortical carcinoma cell line NCI-H295R, which expresses all the key enzymes for steroidogenesis, this compound demonstrated potent inhibition of steroid hormone production at low nanomolar concentrations.[2]
| Parameter | Cell Line | Effect | Reference |
| Steroid Hormone Production | NCI-H295R | Potent inhibition of pregnenolone and testosterone formation at low nM concentrations. | [2] |
| Steroid Hormone Levels | NCI-H295R | Strong reduction of androgen and other steroid hormones. In contrast, abiraterone treatment led to clear increases in pregnenolone, progesterone, and corticosterone. | [6] |
| Reversibility | NCI-H295R | Pregnenolone production recovered 24 hours after this compound washout. | [7] |
| Selectivity | Broad Panel | High selectivity for CYP11A1 with no significant off-target binding detected. | [6] |
Table 1: Summary of In Vitro Preclinical Data for this compound
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in rodent models of castration-resistant prostate cancer.
| Animal Model | Tumor Model | Treatment | Key Findings | Reference |
| Male Rats | - | Single oral dose of this compound | Clear decreases in plasma progesterone, corticosterone, and testosterone concentrations. | [2] |
| Male Nude Mice | VCaP CRPC Xenograft | Oral this compound | Significant inhibition of tumor growth. | [2] |
| Male Dogs | - | Repeated 4-week dosing | Exposure-dependent decreases in plasma testosterone and cortisol concentrations. | [6] |
Table 2: Summary of In Vivo Preclinical Efficacy Data for this compound
Clinical Development
This compound is currently in late-stage clinical development for the treatment of mCRPC.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in Phase 1 clinical trials.
| Parameter | Population | Dosing | Results | Reference |
| Exposure | mCRPC Patients | 10 to 150 mg/day | Plasma exposure was dose-proportional. | [3] |
| Food Effect | Healthy Males | Single 5 mg dose (fed vs. fasted) | A high-fat meal was associated with a decrease in Cmax (GMR: 0.59) and a delay in median Tmax from 0.50 hr to 2.00 hr. Total exposure (AUC) was not affected. | [8] |
| Drug-Drug Interaction | mCRPC Patients | This compound 5 mg BID with midazolam (CYP3A4 substrate) | This compound and its active metabolite M1 did not inhibit CYP3A4-mediated metabolism of midazolam. | [8] |
Table 3: Summary of this compound Pharmacokinetic Data
Clinical Efficacy (CYPIDES Trial)
The Phase I/II CYPIDES trial (NCT03436485) evaluated the safety and efficacy of this compound in heavily pre-treated mCRPC patients.[6][9]
| Efficacy Endpoint | AR-LBD Mutation Positive Patients | AR-LBD Wild-Type Patients | Reference |
| PSA50 Response Rate (≥50% PSA decline) | 53% | 15% | [6] |
| PSA30 Response Rate (≥30% PSA decline) | 68% | 29% | [6] |
| Objective Response Rate (RECIST) | 19% | 5% | [6] |
Table 4: Efficacy of this compound in the Phase II CYPIDES Trial
Clinical Safety (CYPIDES Trial)
This compound was administered with glucocorticoid and mineralocorticoid replacement therapy to mitigate the effects of adrenal insufficiency.[3][9]
| Adverse Event Profile | Findings | Reference |
| Overall Incidence | Almost all patients (98.5%) experienced an adverse event. | [6] |
| Severity | The majority of adverse events (86%) were Grade 1-2. | [6] |
| Most Common Grade ≥3 AEs | Anemia, fatigue, muscle spasm, tumor pain, insomnia, diarrhea, hyponatremia, and hyperkalemia. | [10] |
| Adrenal Insufficiency | The rate of serious adrenal insufficiency requiring hospitalization was low with steroid replacement therapy. In Phase 1, Grade 3 adrenal insufficiency occurred in 37% of patients across a range of doses. | [3][6] |
| Discontinuation due to AEs | Four patients in the Phase 2 portion withdrew due to adverse events (sepsis, hyperkalemia, acute cardiac insufficiency, reduced general condition). | [10] |
Table 5: Safety Profile of this compound in the CYPIDES Trial
Experimental Protocols
In Vitro Steroidogenesis Assay (NCI-H295R)
This assay is based on the OECD Test Guideline 456.[11]
Methodology:
-
Cell Culture: Human NCI-H295R adrenocortical carcinoma cells are cultured in an appropriate medium.
-
Plating: Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[11]
-
Treatment: Cells are then exposed to various concentrations of this compound, a vehicle control, and positive/negative controls for 48 hours.[11]
-
Sample Collection: After the incubation period, the cell culture medium is collected for hormone analysis.
-
Hormone Quantification: The concentrations of steroid hormones (e.g., pregnenolone, testosterone, estradiol) in the medium are measured using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).[11]
-
Viability Assay: Cell viability is assessed to rule out cytotoxicity as a cause for reduced hormone production.[11]
In Vivo Castration-Resistant Prostate Cancer Xenograft Model (VCaP)
Methodology:
-
Cell Line: The VCaP human prostate cancer cell line, which expresses the androgen receptor, is used.[12]
-
Implantation: VCaP cells are implanted subcutaneously into male immunodeficient mice (e.g., nude mice).[2]
-
Tumor Growth and Castration: Tumor growth is monitored. Once tumors reach a specified size, the mice are surgically castrated to mimic androgen deprivation therapy.[2]
-
Establishment of Castration Resistance: Tumors initially regress post-castration and are then monitored for regrowth, indicating the development of a castration-resistant state.[2]
-
Treatment: Once castration-resistant tumors are established, mice are randomized to receive oral this compound or a vehicle control.[2]
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, measured by tumor volume. Serum prostate-specific antigen (PSA) levels can also be monitored as a biomarker of tumor activity.[12]
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for mCRPC by targeting the foundational step of steroid biosynthesis. Its mechanism of action, involving the complete suppression of all steroid hormones, has the potential to overcome resistance mechanisms to current hormonal therapies. Preclinical and clinical data have demonstrated its potent anti-tumor activity, particularly in patients with AR-LBD mutations. The safety profile of this compound appears manageable with appropriate steroid replacement.
This compound is currently being evaluated in two pivotal Phase 3 clinical trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), which will further delineate its efficacy and safety in different mCRPC patient populations.[1] The outcomes of these trials will be critical in determining the future role of this compound in the treatment landscape of advanced prostate cancer. Furthermore, the potential application of this compound in other hormone-dependent malignancies, such as breast and ovarian cancer, is also under investigation.[13]
References
- 1. Safety and Pharmacokinetics of ODM-208 in Patients With Metastatic Castration-resistant Prostate Cancer [clin.larvol.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 results of the ODM-208 first-in-human phase 1-2 trial in patients with metastatic castration-resistant prostate cancer (CYPIDES). - ASCO [asco.org]
- 4. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. biodetectionsystems.com [biodetectionsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 12. Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Opevesostat and its Impact on Steroid Hormone Biosynthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opevesostat (formerly known as ODM-208 or MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2] CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones.[3][4] By targeting this crucial enzyme, this compound effectively suppresses the production of all downstream steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver in the progression of castration-resistant prostate cancer (mCRPC).[2][3][5] This document provides a comprehensive technical guide on the mechanism of action of this compound, its profound effects on steroid hormone levels as demonstrated in preclinical and clinical studies, and detailed experimental protocols from key investigations.
Mechanism of Action: Inhibition of CYP11A1
This compound's therapeutic rationale is based on the complete blockade of steroid hormone production at its origin. The steroidogenesis pathway commences with the conversion of cholesterol to pregnenolone, a reaction exclusively catalyzed by the CYP11A1 enzyme located in the inner mitochondrial membrane. Pregnenolone serves as the essential precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens.
By selectively inhibiting CYP11A1, this compound prevents the formation of pregnenolone, thereby leading to a comprehensive shutdown of the entire steroidogenic cascade.[3] This upstream inhibition is a novel strategy to overcome resistance mechanisms observed with therapies that target downstream enzymes in the androgen synthesis pathway, such as CYP17A1.[6]
Below is a diagram illustrating the central role of CYP11A1 in steroid hormone biosynthesis and the point of inhibition by this compound.
Preclinical Evidence of Steroid Hormone Suppression
Preclinical studies in various animal models have demonstrated this compound's potent and reversible inhibitory effect on steroid hormone biosynthesis.[7][8]
In Vitro Studies
In an adrenocortical carcinoma cell line model, this compound administration led to a rapid, complete, durable, and reversible inhibition of steroid hormone biosynthesis.[7]
In Vivo Studies in Animal Models
-
Rodent and Canine Models: Administration of this compound to adult non-castrated male mice and dogs resulted in a profound reduction of all measured serum steroid hormones to undetectable levels within a few weeks of treatment initiation.[8] The toxicological findings in these studies were consistent with the mechanism of CYP11A1 inhibition and were reversible upon cessation of treatment.[8]
-
Prostate Cancer Xenograft Model: In a VCaP castration-resistant prostate cancer (CRPC) xenograft mouse model, this compound demonstrated significant efficacy, underscoring its potential as a therapeutic agent for hormone-dependent cancers.[7]
The following table summarizes the observed effects of this compound on steroid hormone levels in preclinical in vivo studies.
| Animal Model | Steroid Hormone(s) Measured | Observed Effect | Reference |
| Adult non-castrated male mice | All measured serum steroid hormones | Reduced to undetectable levels within weeks | [8] |
| Adult non-castrated male dogs | All measured serum steroid hormones | Reduced to undetectable levels within weeks | [8] |
Clinical Data: The CYPIDES Trial
The Phase 1/2 CYPIDES trial (NCT03436485) was a first-in-human study that evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in men with heavily pretreated metastatic castration-resistant prostate cancer (mCRPC).[1][9] The trial provided compelling evidence of this compound's ability to profoundly suppress steroid hormone production in patients.
Quantitative Impact on Steroid Hormone Levels
Pharmacodynamic assessments in the CYPIDES trial revealed a potent and consistent suppression of key steroid hormones. Following the administration of this compound, serum concentrations of several critical steroids and their precursors were reduced to undetectable levels.[9]
| Steroid Hormone/Precursor | Baseline Level (median) | Post-treatment Level | Time to Undetectable Level | Reference |
| Testosterone | 3.0 ng/dL | Undetectable | Within the first week in 87% of patients | [1] |
| DHEA Sulphate | Not specified | Undetectable | After 4 weeks | [9] |
| Androstenedione | Not specified | Undetectable | After 4 weeks | [9] |
| 11β-hydroxyandrostenedione | Not specified | Undetectable | After 4 weeks | [9] |
| 11-ketotestosterone | Not specified | Undetectable | After 4 weeks | [9] |
| Pregnenolone | Not specified | Undetectable | After 4 weeks | [9] |
Clinical Activity
The profound suppression of steroid hormones translated into promising anti-tumor activity, particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations. In Phase 1 of the CYPIDES trial, a prostate-specific antigen (PSA) decline of ≥50% was observed in 67% of evaluable patients with AR-LBD mutations.[10]
Experimental Protocols
Preclinical In Vivo Efficacy Study: VCaP Xenograft Model
-
Animal Model: Male immunodeficient mice.
-
Tumor Implantation: VCaP (prostate cancer cell line) cells were implanted subcutaneously.
-
Treatment Groups: Vehicle control and this compound-treated groups.
-
Drug Administration: this compound was administered orally.
-
Efficacy Endpoints: Tumor growth inhibition was monitored over time.
-
Hormone Analysis: Blood samples were collected for the measurement of serum steroid hormone concentrations using liquid chromatography-mass spectrometry (LC-MS).[7][8]
Clinical Trial Protocol: CYPIDES Phase 1/2 (NCT03436485)
-
Study Design: A Phase 1/2, open-label, non-randomized, first-in-human dose-finding and cohort expansion study.[9][11]
-
Patient Population: Men with progressive metastatic castration-resistant prostate cancer who had previously received ≥1 line of an AR signaling inhibitor and ≥1 line of taxane-based chemotherapy.[9][11]
-
Intervention: this compound (ODM-208) was administered orally, with doses ranging from 10 to 150 mg/day in the dose-finding phase.[9][10] The recommended Phase 2 dose was 5 mg twice daily.[1][11]
-
Concomitant Medication: Patients received glucocorticoid (e.g., dexamethasone 1-1.5 mg daily) and mineralocorticoid (e.g., fludrocortisone 0.1 mg daily) replacement therapy, along with ongoing androgen deprivation therapy (ADT).[1][9][11]
-
Primary Endpoints (Phase 1): Dose-limiting toxicities (DLTs), adverse events, pharmacokinetics, and pharmacodynamics.[9]
-
Hormone Analysis: Serum steroid hormone concentrations were measured at baseline and at specified time points during treatment using liquid chromatography-mass spectrometry (LC-MS).[8]
-
Efficacy Assessment: Anti-tumor activity was assessed through PSA responses and radiographic imaging (RECIST criteria).[9]
Safety and Tolerability
The primary safety concern with this compound is adrenal insufficiency, a direct consequence of its mechanism of action.[9] In the CYPIDES trial, this was generally manageable with glucocorticoid and mineralocorticoid replacement therapy.[11] Adrenal insufficiency requiring hospitalization was infrequent.[11]
Conclusion
This compound represents a novel and potent therapeutic strategy for hormone-dependent malignancies, particularly mCRPC. Its unique mechanism of action, the selective inhibition of CYP11A1, leads to a comprehensive and profound suppression of steroid hormone biosynthesis. Preclinical and clinical data have consistently demonstrated its ability to reduce key steroid hormones to undetectable levels, which is associated with significant anti-tumor activity. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), will further elucidate the clinical utility of this first-in-class agent.[2][12]
References
- 1. urologytimes.com [urologytimes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. Society of Urologic Oncology - MK-5684-003: A PHASE 3 STUDY OF CYP11A1 INHIBITOR this compound VERSUS NEXT-GENERATION HORMONAL AGENT (NHA) SWITCH IN METASTATIC CASTRATION-RESISTANT PROSTATE CANCER AFTER NHA AND TAXANE-BASED CHEMOTHERAPY [suo-abstracts.secure-platform.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. urotoday.com [urotoday.com]
- 12. merck.com [merck.com]
Opevesostat (MK-5684): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opevesostat (also known as MK-5684 and ODM-208) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2][3][4] Discovered by Orion Corporation and now under exclusive global development by Merck & Co., Inc.[1][5], this compound represents a novel approach in oncology, particularly for the treatment of hormone-dependent cancers such as metastatic castration-resistant prostate cancer (mCRPC).[1][3][6] By targeting the first and rate-limiting step in steroid biosynthesis, this compound potently suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway.[4][5] This comprehensive technical guide details the discovery, mechanism of action, preclinical data, and clinical development of this compound, providing researchers and drug development professionals with an in-depth understanding of this investigational therapeutic agent.
Introduction: The Rationale for CYP11A1 Inhibition
In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression.[7] While androgen deprivation therapies (ADTs) are a cornerstone of treatment, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[5] One of the key mechanisms of resistance is the continued activation of the AR through various steroid hormones.[7] Even in a castrate environment, tumors can synthesize their own androgens or utilize adrenal androgens.
CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is a mitochondrial enzyme that catalyzes the conversion of cholesterol to pregnenolone.[3][8] This is the initial and rate-limiting step for the biosynthesis of all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[4][8] By inhibiting CYP11A1, this compound aims to achieve a more complete and upstream blockade of steroidogenesis compared to existing therapies that target downstream enzymes like CYP17A1 (e.g., abiraterone).[8] This approach is hypothesized to be effective even in tumors that have developed resistance to other hormonal therapies, including those with AR ligand-binding domain (LBD) mutations that can be activated by a broader range of steroids.[7]
Discovery and Preclinical Development
The discovery of this compound stemmed from a virtual screening and systematic structure-activity relationship optimization process aimed at identifying a selective, non-steroidal inhibitor of CYP11A1.[9]
In Vitro Pharmacology
2.1.1. Potency and Selectivity
This compound was found to be a potent inhibitor of CYP11A1. In vitro studies using a human adrenal cortex cell line (NCI-H295R) demonstrated that this compound inhibits the formation of pregnenolone and testosterone at low nanomolar concentrations.[10] The inhibition of CYP11A1 by this compound is time-dependent.[11] Furthermore, this compound showed high selectivity for CYP11A1 with no significant off-target binding in a broad panel of assays.[12]
Table 1: In Vitro Potency of this compound
| Assay System | Parameter Measured | Result | Reference |
| Human Adrenal Cortex Cell Line (NCI-H295R) | Inhibition of Pregnenolone formation | Low nM concentration | [10] |
| Human Adrenal Cortex Cell Line (NCI-H295R) | Inhibition of Testosterone formation | Low nM concentration | [10] |
2.1.2. Mechanism of Action Studies
In the NCI-H295R adrenocortical carcinoma cell model, this compound led to a rapid, complete, durable, and reversible inhibition of steroid hormone biosynthesis.[9][11] Unlike the CYP17A1 inhibitor abiraterone, which causes an accumulation of upstream pregnenolone and progesterone, this compound treatment resulted in a strong reduction of all steroid hormones.[11][12] The production of pregnenolone was shown to recover within 24 hours after the washout of this compound, demonstrating the reversibility of its action.[11]
In Vivo Pharmacology
2.2.1. Animal Models
The in vivo efficacy of this compound was evaluated in a murine VCaP castration-resistant prostate cancer (CRPC) xenograft model.[10] In this model, oral administration of this compound significantly inhibited tumor growth.[10]
Studies in adult non-castrated male Balb/c mice and Beagle dogs demonstrated that this compound administration led to a rapid and profound decrease in plasma concentrations of corticosterone, progesterone, and testosterone.[11] In mice, a greater than 95% reduction in these hormones was observed just 4 hours after the first dose.[11]
Table 2: In Vivo Efficacy of this compound in a VCaP CRPC Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| Murine VCaP CRPC Xenograft | This compound (oral) | Significant inhibition of tumor growth | [10] |
2.2.2. Pharmacokinetics and Toxicology
Pharmacokinetic studies in animals showed that this compound has good oral bioavailability.[2] Toxicology studies were conducted in rats and Beagle dogs.[11] In dogs, co-administration of corticosteroids (prednisone and fludrocortisone) improved the tolerability of this compound, allowing for the administration of higher doses.[11] The primary safety finding was related to the mechanism of action, with signs of adrenal insufficiency observed at higher doses without adequate hormone replacement.[11]
A clinical study in patients with mCRPC and healthy volunteers investigated the pharmacokinetic properties of this compound. The study found that this compound and its active metabolite M1 did not significantly inhibit CYP3A4-mediated metabolism, suggesting a low potential for drug-drug interactions with substrates of this enzyme.[13] Additionally, food did not affect the total exposure (AUC) to this compound, although a high-fat meal was associated with a decrease in the maximum concentration (Cmax) and a delay in the time to reach Cmax (Tmax).[13]
Table 3: Summary of this compound Pharmacokinetics in Humans
| Parameter | Finding | Reference |
| CYP3A4 Interaction | No significant inhibition of CYP3A4-mediated metabolism. | [13] |
| Food Effect (Total Exposure - AUC) | Not affected by food. | [13] |
| Food Effect (Peak Exposure - Cmax) | Decreased with a high-fat meal. | [13] |
| Food Effect (Time to Peak - Tmax) | Delayed with a high-fat meal. | [13] |
Clinical Development
This compound is being investigated in a comprehensive clinical development program, primarily in patients with mCRPC.
Phase 1/2 CYPIDES Trial (NCT03436485)
The CYPIDES trial was a first-in-human, open-label, Phase 1/2 study that evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with heavily pretreated mCRPC.[12][14] The trial included a dose-finding phase (Phase 1) and a dose-expansion phase (Phase 2).[14] Patients received this compound with concomitant glucocorticoid and mineralocorticoid replacement therapy.[14]
3.1.1. Efficacy Results
This compound demonstrated promising antitumor activity, particularly in patients with AR LBD mutations.[14]
Table 4: PSA Response Rates in the CYPIDES Trial
| Patient Population | PSA50 Response Rate (≥50% decline) | PSA30 Response Rate (≥30% decline) | Reference |
| Phase 1 | |||
| Overall Evaluable Patients | 33% (12/36) | Not Reported | [12] |
| Patients with AR LBD Mutation | 67% (10/15) | Not Reported | [12] |
| Phase 2 (Updated Results) | |||
| Patients with AR LBD Mutation | 55.6% | 69.8% | [15] |
| Patients without AR LBD Mutation | 16.7% | 30.0% | [15] |
Objective responses according to RECIST criteria were also observed, primarily in patients with AR-LBD mutations.[15]
3.1.2. Safety and Tolerability
The most common treatment-related adverse event was adrenal insufficiency, which was generally manageable with adjustments to hormone replacement therapy.[2] The rate of hospitalization for adrenal insufficiency was lower in the Phase 2 part of the study compared to Phase 1, where higher doses were administered.[15]
Phase 3 Clinical Program
Based on the promising results from the CYPIDES trial, a robust Phase 3 program was initiated to further evaluate the efficacy and safety of this compound in different settings of mCRPC.
3.2.1. OMAHA1 (NCT06136624) / MK-5684-003
This is a randomized, open-label Phase 3 trial evaluating this compound in combination with hormone replacement therapy (HRT) versus an alternative new hormonal agent (NHA) (abiraterone or enzalutamide) in patients with later-line mCRPC who have failed one prior NHA and one or two prior taxane-based chemotherapies.[4][5][15] The trial is expected to enroll approximately 1,200 patients.[5][15]
-
Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS) by AR LBD mutation status.[5][15]
-
Secondary Endpoints: Time to first subsequent therapy (TFST), objective response rate (ORR), and duration of response (DOR).[5]
3.2.2. OMAHA2a (NCT06136650) / MK-5684-004
This is a randomized, open-label Phase 3 trial assessing this compound with HRT compared to a physician's choice of NHA (abiraterone or enzalutamide) in patients with front-line mCRPC who have failed one prior NHA.[5][16] The estimated enrollment is 1,500 patients.[5]
-
Primary Endpoints: Radiographic Progression-Free Survival (rPFS) per PCWG3-modified RECIST v1.1 by blinded independent central review (BICR) and Overall Survival (OS), in patients with and without AR-LBD mutations separately.[16][17]
-
Secondary Endpoints: TFST, ORR, and DOR.[5]
Expansion into Other Cancers
The clinical development of this compound has been expanded to include women's cancers. A Phase 2 trial (NCT06979596) is planned to evaluate the safety and efficacy of this compound in patients with breast, endometrial, and ovarian cancers.[8]
Experimental Protocols
In Vitro CYP11A1 Inhibition Assay
A common method to assess CYP11A1 inhibition in vitro, as described in the preclinical development of this compound, involves the use of the H295R human adrenal cortex cell line.[10]
-
Cell Culture: H295R cells are cultured in appropriate media supplemented with serum.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Steroidogenesis Stimulation: Steroid production is often stimulated by adding a precursor like forskolin.
-
Sample Collection: After a defined incubation period, the cell culture media is collected.
-
Hormone Quantification: The concentrations of various steroid hormones (e.g., pregnenolone, testosterone, cortisol) in the media are quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]
-
Data Analysis: The concentration of each steroid is plotted against the concentration of this compound to determine the inhibitory potency (e.g., IC50).
In Vivo Xenograft Tumor Growth Inhibition Study
The antitumor activity of this compound in vivo was demonstrated using a CRPC xenograft model.[10]
-
Cell Implantation: Androgen-dependent VCaP cells are subcutaneously implanted into male immunodeficient mice.[10]
-
Tumor Growth and Castration: Once tumors reach a specified average volume (e.g., 200 mm³), the mice are castrated to induce a castration-resistant state.[10]
-
Treatment Initiation: After the tumors regrow post-castration, mice are randomized into treatment and control groups. The treatment group receives oral doses of this compound.[10]
-
Tumor Volume Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the effect of this compound on tumor growth inhibition.
Clinical Trial Protocol: OMAHA2a (MK-5684-004) as an Example
The OMAHA2a trial follows a structured protocol to evaluate the efficacy and safety of this compound.
-
Patient Selection: Patients with mCRPC who have progressed on one prior NHA are enrolled.[17]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound (5 mg orally twice daily) with HRT (dexamethasone 1.5 mg and fludrocortisone 0.1 mg orally once daily) or an NHA switch (abiraterone acetate 1,000 mg orally once daily + prednisone 5 mg orally twice daily, or enzalutamide 160 mg orally once daily).[16][17]
-
Tumor Assessment: Radiographic imaging (CT/MRI and bone scans) is performed at baseline and at regular intervals to assess tumor response and progression according to RECIST v1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[16]
-
Safety Monitoring: Adverse events are monitored and graded throughout the study.
-
Biomarker Analysis: AR-LBD mutation status is determined from circulating tumor DNA (ctDNA) using next-generation sequencing assays.[13]
-
Endpoint Evaluation: The primary endpoints of rPFS and OS are analyzed for the overall study population and for subgroups based on AR-LBD mutation status.
Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action in the Steroid Biosynthesis Pathway.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft study of this compound.
Logical Relationship: OMAHA2a Clinical Trial Design
Caption: High-level design of the OMAHA2a (MK-5684-004) Phase 3 clinical trial.
Conclusion
This compound (MK-5684) is a promising, first-in-class CYP11A1 inhibitor with a strong scientific rationale for the treatment of hormone-dependent cancers. Its unique mechanism of action, which involves the complete suppression of steroid hormone biosynthesis, has the potential to overcome resistance mechanisms to current hormonal therapies. Preclinical data have demonstrated its potent and selective inhibition of CYP11A1, leading to significant antitumor activity in relevant cancer models. The ongoing Phase 3 clinical program will be crucial in defining the role of this compound in the treatment landscape for patients with metastatic castration-resistant prostate cancer and potentially other hormone-driven malignancies. The data generated from these trials will provide a comprehensive understanding of its efficacy, safety, and optimal patient populations, ultimately informing its potential as a novel therapeutic option.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. urotoday.com [urotoday.com]
- 5. merck.com [merck.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. urotoday.com [urotoday.com]
- 8. Orion’s collaborator, MSD, expands clinical development program for this compound to women’s cancers [orionpharma.com]
- 9. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcf.org [pcf.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. urotoday.com [urotoday.com]
- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
Role of CYP11A1 inhibition in hormone-dependent cancers
An In-depth Technical Guide on the Role of CYP11A1 Inhibition in Hormone-Dependent Cancers
Introduction: Targeting the Apex of Steroidogenesis
Hormone-dependent cancers, such as prostate and breast cancer, are critically reliant on steroid hormones for their growth and proliferation.[1][2] The biosynthesis of all steroid hormones, a process known as steroidogenesis, is initiated by a single, rate-limiting enzyme: Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), also known as P450scc (side-chain cleavage).[1][3][4] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the universal precursor from which all other steroid hormones—including glucocorticoids, mineralocorticoids, and sex steroids like testosterone and estrogen—are derived.[1][3][4]
This central role makes CYP11A1 a compelling therapeutic target. Unlike downstream inhibitors that block specific branches of steroid synthesis (e.g., CYP17A1 inhibitors like abiraterone or aromatase inhibitors), targeting CYP11A1 offers a comprehensive blockade of the entire steroidogenic cascade.[5][6][7] This approach aims to shut down the production of all potential ligands that could activate hormone receptors and drive cancer progression, representing a promising strategy for treating advanced and resistant forms of hormone-dependent malignancies.[1][6]
The Steroidogenesis Signaling Pathway
The production of steroid hormones is a multi-step process involving a series of enzymatic reactions. The pathway begins with the transport of cholesterol into the mitochondria, where CYP11A1 resides. The diagram below illustrates this critical pathway, highlighting the pivotal position of CYP11A1 as the gatekeeper of steroid synthesis. Subsequent enzymatic steps in the endoplasmic reticulum and mitochondria modify pregnenolone to produce the diverse array of steroid hormones.
Caption: The steroidogenesis pathway, initiating with CYP11A1's conversion of cholesterol.
Mechanism of Action of CYP11A1 Inhibitors
CYP11A1 inhibitors are designed to specifically block the enzymatic activity of CYP11A1, thereby preventing the synthesis of pregnenolone and all subsequent steroid hormones.[1] These inhibitors, which can be steroidal or non-steroidal molecules, function by binding to the active site of the CYP11A1 enzyme.[1] This binding prevents the natural substrate, cholesterol, from accessing the active site.[1]
The inhibition can be either:
-
Reversible: The inhibitor binds non-covalently to the enzyme, allowing for temporary suppression of its activity.[1]
-
Irreversible: The inhibitor forms a covalent bond with the enzyme, leading to permanent inactivation.[1]
Many inhibitors are designed to mimic the structure of cholesterol or other pathway intermediates, enabling them to compete effectively for the enzyme's active site.[1]
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroidogenic Enzyme Inhibitors and Hormone Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
Opevesostat in Breast Cancer: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevesostat, a small molecule investigational drug, has emerged as a compound of interest in oncology with a unique dual-identity. Initially identified as ONC201 (also known as TIC10), its preclinical efficacy in breast cancer was established through mechanisms involving the induction of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and mitochondrial dysfunction. More recently, under the designation MK-5684, this compound is being clinically developed as a selective inhibitor of CYP11A1, the rate-limiting enzyme in steroid biosynthesis, with a primary focus on hormone-dependent cancers. This technical guide provides an in-depth summary of the preclinical research on this compound in breast cancer, focusing on the substantial body of evidence generated for its role as ONC201, and touches upon the emerging clinical development related to its CYP11A1 inhibitory activity.
Part 1: this compound (ONC201) - TRAIL Induction and Mitochondrial Targeting
The majority of preclinical breast cancer research has been conducted with this compound under its initial designation, ONC201. These studies have demonstrated its efficacy across various breast cancer subtypes, including triple-negative (TNBC) and non-triple-negative (non-TNBC) cancers, through both TRAIL-dependent and independent mechanisms.[1]
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of ONC201 have been quantified across a range of breast cancer cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: In Vitro Efficacy of ONC201 in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | ONC201 GI₅₀ (µmol/L)¹ | ONC201 IC₅₀ (µM)² |
| TNBC | |||
| MDA-MB-468 | Basal-like | ~2.5 | Not Reported |
| MDA-MB-231 | Mesenchymal-like | ~5.0 | ~2.0 |
| Hs578T | Mesenchymal-like | >10 | Not Reported |
| BT549 | Mesenchymal-like | ~2.5 | Not Reported |
| SUM159PT | Mesenchymal-like | ~2.5 | Not Reported |
| SUM149PT | Mesenchymal-like | ~5.0 | Not Reported |
| HCC1806 | Basal-like | ~5.0 | Not Reported |
| HCC1937 | Basal-like | >10 | Not Reported |
| Non-TNBC | |||
| MCF7 | ER+, PR+, HER2- | ~2.5 | 0.8 - 5.0 |
| T47D | ER+, PR+, HER2- | ~2.5 | 0.8 - 5.0 |
| ZR-75-1 | ER+, PR+, HER2- | ~2.5 | 0.8 - 5.0 |
| MDA-MB-361 | ER+, PR+, HER2+ | ~5.0 | Not Reported |
| BT474 | ER+, PR+, HER2+ | ~5.0 | 0.8 - 5.0 |
¹GI₅₀ (Growth Inhibition 50) values were determined after 72 hours of treatment.[2] ²IC₅₀ (Inhibitory Concentration 50) values were determined after 5 days of treatment.[3][4]
Signaling Pathways and Mechanisms of Action
ONC201 exerts its anti-cancer effects in breast cancer through a multi-faceted mechanism of action. Initially, it was identified as an inducer of the TRAIL pathway. Subsequent research revealed its ability to target mitochondria, leading to a caspase-independent form of cell death.
1. TRAIL-Dependent Apoptosis: In a subset of TNBC cells, ONC201's pro-apoptotic effect is mediated through the TRAIL pathway.[1] The proposed mechanism involves the inactivation of Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[3] FOXO3a then binds to the promoter of the TRAIL gene, inducing its expression.[3] Furthermore, ONC201 can upregulate the expression of the TRAIL receptor, Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-mediated apoptosis.[1][5]
2. Mitochondrial Dysfunction: A significant body of evidence points to a TRAIL-independent mechanism of action where ONC201 targets mitochondria.[3][6] This is observed in many breast cancer cell lines that are resistant to TRAIL.[3] ONC201 treatment leads to the depletion of cellular ATP, which is enhanced in the absence of glucose, suggesting a direct impact on mitochondrial respiration.[6] This is followed by mitochondrial structural damage, a decrease in mitochondrial DNA, and the induction of a unique, caspase-independent cell death characterized by cell membrane ballooning and rupture.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in ONC201 breast cancer research.
1. Cell Viability and Cytotoxicity Assays:
-
MTS Assay (for Cell Viability): Breast cancer cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a dose range of ONC201 (e.g., 0 to 20 µM) for 5 days. Cell viability was assessed using the CellTiter 96 AQueous One Solution Reagent (Promega) according to the manufacturer's instructions. Absorbance was measured at 490 nm, and results were expressed as a percentage of the vehicle-treated control. IC₅₀ values were calculated from the dose-response curves.[3][7]
-
CytoTox-Glo™ Assay (for Cytotoxicity): To confirm that the loss of viability was due to cell death, a cytotoxicity assay that measures the release of a protease from compromised cell membranes was performed. Cells were treated with ONC201 for 5 days. The CytoTox-Glo™ reagent (Promega) was added, and luminescence was measured to quantify the number of dead cells.[3][7]
2. Apoptosis and Cell Death Analysis:
-
Annexin V-PI Staining: To quantify apoptosis, cells were treated with ONC201 (e.g., 10 µmol/L) for 72 hours. Both adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[2]
-
Western Blotting for PARP and Caspase Cleavage: Cells were treated with ONC201 for a specified time (e.g., 72 hours). Whole-cell lysates were prepared using RIPA buffer. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against cleaved PARP, cleaved caspase-8, and a loading control (e.g., β-actin). Membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
3. In Vivo Xenograft Studies:
-
Tumor Implantation and Treatment: Female immunodeficient mice (e.g., athymic nude mice) were used. Breast cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) were suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.[8] When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. ONC201 was administered via oral gavage at a specified dose and schedule (e.g., 100 mg/kg, daily). The control group received the vehicle.[2]
-
Tumor Growth Monitoring: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated using the formula: (Length x Width²)/2. Animal body weights and general health were also monitored. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).[2][8]
Part 2: this compound (MK-5684) - CYP11A1 Inhibition
A more recent therapeutic approach for this compound involves its function as an oral, non-steroidal, and selective inhibitor of CYP11A1.[9] CYP11A1 is the cholesterol side-chain cleavage enzyme that catalyzes the first and rate-limiting step in the synthesis of all steroid hormones.[9] By inhibiting this enzyme, this compound can suppress the production of steroid hormones and their precursors that may drive the growth of hormone-dependent cancers.[10]
Preclinical and Clinical Status in Breast Cancer
To date, the preclinical and clinical development of this compound as a CYP11A1 inhibitor has predominantly focused on metastatic castration-resistant prostate cancer (mCRPC).[11][12] However, recognizing the potential relevance of this mechanism in other hormone-sensitive cancers, the clinical program has been expanded.
In May 2025, a new Phase 2 clinical trial was initiated to evaluate the safety and efficacy of this compound (MK-5684) for the treatment of breast, endometrial, and ovarian cancers (NCT06979596).[9][13] This marks a significant step in exploring its therapeutic potential beyond prostate cancer.
As of the current date, there is a lack of published preclinical data specifically evaluating the efficacy of this compound as a CYP11A1 inhibitor in breast cancer models. Future research will be critical to establish the preclinical rationale for this mechanism in breast cancer subtypes, particularly those that are hormone-receptor-positive.
Conclusion
The preclinical research on this compound in breast cancer, primarily under its designation as ONC201, has established a strong foundation for its clinical investigation. It demonstrates efficacy across various breast cancer subtypes through at least two distinct mechanisms: the induction of the TRAIL pathway and the targeting of mitochondrial function. The detailed protocols and quantitative data from these studies provide a valuable resource for ongoing research. The recent expansion of the clinical program to include breast cancer, based on its mechanism as a CYP11A1 inhibitor, opens a new and promising avenue for this compound. Future preclinical studies elucidating the efficacy of CYP11A1 inhibition in breast cancer models will be crucial to support and guide this new clinical direction.
References
- 1. oncotarget.org [oncotarget.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. MSD Expands this compound Clinical Program to Include Breast, Endometrial, and Ovarian Cancers [trial.medpath.com]
- 10. merck.com [merck.com]
- 11. urotoday.com [urotoday.com]
- 12. urotoday.com [urotoday.com]
- 13. Orion’s collaborator, MSD, expands clinical development program for this compound to women’s cancers [orionpharma.com]
Opevesostat in Endometrial and Ovarian Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevesostat (formerly ODM-208, now MK-5684) is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] Developed by Orion Corporation and now under the global exclusive rights of MSD (Merck & Co., Inc.), this compound represents a novel approach in oncology by targeting the initial and rate-limiting step of steroid hormone biosynthesis.[1][3] While its most advanced clinical development is in metastatic castration-resistant prostate cancer (mCRPC), its mechanism of action holds significant promise for other hormone-dependent malignancies, including endometrial and ovarian cancers.
This technical guide provides a comprehensive overview of the current state of research on this compound for endometrial and ovarian cancers, focusing on its mechanism of action, preclinical rationale, and the design of the upcoming clinical investigation. As of late 2025, clinical data for these indications are not yet available; however, this document aims to serve as a foundational resource for researchers and drug development professionals interested in this promising new agent.
Core Mechanism of Action: Inhibition of CYP11A1
This compound's therapeutic potential lies in its ability to selectively inhibit CYP11A1, also known as the cholesterol side-chain cleavage enzyme.[1][2] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the essential precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[4][5][6] By blocking this initial step, this compound effectively shuts down the production of all downstream steroid hormones and their precursors that can activate hormone receptor signaling pathways, which are critical drivers in many hormone-sensitive cancers.[1][3]
The rationale for investigating this compound in endometrial and ovarian cancers stems from the established role of steroid hormones, particularly estrogens, in the pathogenesis and progression of these diseases. By depriving the tumor of the hormonal fuel it needs to grow, this compound may offer a potent therapeutic strategy.
Signaling Pathway of Steroid Hormone Synthesis and this compound Inhibition
The following diagram illustrates the steroidogenic pathway and the critical point of inhibition by this compound.
Caption: Steroid hormone synthesis pathway and the inhibitory action of this compound on CYP11A1.
Clinical Development in Endometrial and Ovarian Cancer
The clinical investigation of this compound in women's cancers is in its nascent stages. MSD has expanded the clinical development program for this compound to include a Phase 2 basket trial (NCT06979596) that will evaluate its safety and efficacy in breast, endometrial, and ovarian cancers. This study is not yet recruiting patients.
Planned Phase 2 Basket Trial (NCT06979596)
The following table summarizes the key design elements of the planned Phase 2 trial based on publicly available information.
| Parameter | Description |
| Study Title | A Study of MK-5684 in People With Certain Solid Tumors |
| ClinicalTrials.gov ID | NCT06979596 |
| Phase | Phase 2 |
| Study Design | Basket Trial |
| Tumor Types | HER2- Breast Cancer, Ovarian Cancer, Endometrial Cancer |
| Patient Population | Patients with late-stage, metastatic solid tumors who have received prior therapies (second-line or greater). |
| Intervention | This compound (MK-5684) |
| Primary Objectives | To evaluate the safety and efficacy of this compound. |
| Status | Not yet recruiting |
Experimental Protocols
As the NCT06979596 trial is not yet active, detailed experimental protocols are not publicly available. However, based on the study design and protocols from the prostate cancer trials, the following methodologies can be anticipated.
Planned Experimental Workflow for the Phase 2 Basket Trial
The anticipated workflow for a patient participating in the NCT06979596 trial is outlined below.
Caption: Anticipated experimental workflow for the NCT06979596 Phase 2 basket trial.
Patient Selection: Patients will likely be enrolled based on a confirmed diagnosis of recurrent or metastatic endometrial or ovarian cancer after failure of standard therapies. Hormone receptor status and other potential biomarkers may be assessed at baseline from tumor tissue or circulating tumor DNA (ctDNA).
Dosing and Administration: Based on the prostate cancer studies, this compound is administered orally, typically twice daily. The dosage for the endometrial and ovarian cancer cohorts will be determined in the Phase 2 study. Concomitant administration of glucocorticoid and mineralocorticoid replacement therapy (e.g., dexamethasone and fludrocortisone) is expected to be necessary to manage the effects of adrenal insufficiency resulting from the inhibition of cortisol and aldosterone synthesis.
Efficacy Assessment: The primary efficacy endpoint will likely be the objective response rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1). Secondary endpoints may include duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
Safety and Tolerability: Safety will be monitored through the regular assessment of adverse events (AEs), laboratory parameters, and vital signs. Given the mechanism of action, special attention will be paid to signs and symptoms of adrenal insufficiency.
Quantitative Data
As of the current date, no quantitative data from clinical trials of this compound in endometrial or ovarian cancer have been published. Data from the Phase 2 CYPIDES trial in heavily pre-treated mCRPC patients have shown encouraging anti-tumor activity, particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations.[7] For instance, PSA30 responses were observed in 68% of patients with AR-LBD mutations and 29% in those without. The objective response rates were 19% and 5% in the AR-LBD mutated and wild-type patients, respectively.[7] While these data are from a different cancer type, they provide a proof-of-concept for the efficacy of CYP11A1 inhibition.
Future Directions
The initiation of the Phase 2 basket trial for this compound in endometrial and ovarian cancers is a significant step forward. Future research will be crucial to:
-
Determine the safety and efficacy of this compound in these patient populations.
-
Identify predictive biomarkers to select patients most likely to respond.
-
Explore potential combination strategies with other targeted agents or immunotherapies.
This technical guide will be updated as new data from clinical trials become available. The unique mechanism of action of this compound offers a promising new therapeutic avenue for patients with hormone-driven endometrial and ovarian cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. merck.com [merck.com]
- 4. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Closer Look at the Mechanism of Steroid Biosynthesis | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 6. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]
- 7. urotoday.com [urotoday.com]
The Role of Opevesostat in Patients with Androgen Receptor Ligand-Binding Domain Mutations: A Technical Guide
Affiliation: Google Research
Abstract
Activating mutations in the ligand-binding domain (LBD) of the androgen receptor (AR) are a significant mechanism of resistance to androgen receptor pathway inhibitors (ARPIs) in metastatic castration-resistant prostate cancer (mCRPC). These mutations can alter the ligand specificity of the AR, enabling its activation by non-canonical steroids and even AR antagonists. Opevesostat (formerly ODM-208, also known as MK-5684) is a first-in-class, oral, non-steroidal, and selective inhibitor of the cholesterol side-chain cleavage enzyme, CYP11A1. This enzyme catalyzes the initial and rate-limiting step in steroid biosynthesis. By targeting the apex of the steroidogenic pathway, this compound profoundly suppresses the production of all steroid hormones and their precursors, thereby eliminating the ligands that can promiscuously activate mutated AR-LBDs. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data for this compound, with a particular focus on its role in patients harboring AR-LBD mutations. Detailed experimental protocols and structured data presentations are included to serve as a resource for researchers, scientists, and drug development professionals.
Introduction: The Challenge of AR-LBD Mutations in Prostate Cancer
The androgen receptor signaling axis remains the primary driver of disease progression in most cases of prostate cancer, even in the castration-resistant state. While second-generation ARPIs like abiraterone acetate and enzalutamide have improved outcomes, resistance inevitably develops. One of the key mechanisms of acquired resistance is the emergence of mutations in the AR gene, particularly within the ligand-binding domain.[1] These mutations occur in approximately 20-25% of patients with mCRPC previously treated with novel hormonal agents.[2][3]
AR-LBD mutations can lead to resistance through several mechanisms:
-
Broadened Ligand Specificity: Mutations such as T878A and H875Y allow the AR to be activated by adrenal androgens, progesterone, and even estradiol.[2]
-
Antagonist-to-Agonist Conversion: The F877L mutation can convert enzalutamide and apalutamide from inhibitors to activators of the AR. Similarly, the W742C mutation confers agonism to bicalutamide.[2]
-
Glucocorticoid Activation: The L702H mutation is particularly insidious as it allows for promiscuous activation by glucocorticoids, which are often co-administered with ARPIs like abiraterone.[2]
This promiscuous activation by a range of steroid precursors renders treatments that target specific downstream enzymes, such as CYP17A1 (inhibited by abiraterone), less effective. This has created a compelling rationale for targeting steroid biosynthesis at a more fundamental, upstream point.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of CYP11A1, the mitochondrial enzyme responsible for converting cholesterol to pregnenolone.[4] This is the foundational step for the synthesis of all downstream steroid hormones, including mineralocorticoids, glucocorticoids, and sex steroids.[5] By blocking this initial reaction, this compound effectively ceases the production of all potential ligands for both wild-type and mutated androgen receptors.[6] This comprehensive suppression of steroidogenesis is hypothesized to be particularly advantageous in patients with AR-LBD mutations, as it depletes the entire pool of promiscuous activators.[5]
Due to its mechanism, this compound treatment necessitates the co-administration of glucocorticoid and mineralocorticoid replacement therapy (e.g., dexamethasone and fludrocortisone) to prevent adrenal insufficiency.[2][3]
Figure 1. this compound inhibits CYP11A1, blocking the synthesis of all steroids that can activate mutant AR.
Preclinical Evidence
Preclinical studies have demonstrated the potent anti-tumor activity of this compound (ODM-208) in castration-resistant prostate cancer models.
In Vitro Activity
In an adrenocortical carcinoma cell line (H295R), this compound potently inhibited the CYP11A1 enzyme, leading to a rapid and complete cessation of steroid hormone biosynthesis.[1][7] This confirmed the drug's on-target activity.
In Vivo Xenograft Models
In the VCaP castration-resistant prostate cancer xenograft model, which expresses both full-length AR and AR splice variants, oral administration of this compound resulted in significant tumor growth inhibition.[1][7] This anti-tumor effect was accompanied by a profound reduction in all measured steroid hormones in both plasma and target tissues.[1]
Table 1: Summary of Key Preclinical Findings for this compound (ODM-208)
| Model System | Key Findings | Reference |
| In Vitro | ||
| H295R human adrenocortical carcinoma cells | Potent inhibition of CYP11A1 enzyme activity. | [1] |
| Rapid, complete, and reversible inhibition of steroid hormone biosynthesis. | [7] | |
| In Vivo | ||
| VCaP CRPC xenograft model (mice) | Significant inhibition of tumor growth. | [1] |
| Profound reduction of all measured steroid hormones in plasma and tissues. | [1] | |
| No change in AR-FL and AR-V7 levels in tumors, suggesting a direct effect on ligand availability. | [1] | |
| Healthy adult non-castrated mice and dogs | Rapid and durable inhibition of steroid hormone biosynthesis. | [7] |
| Toxicity findings were related to CYP11A1 inhibition and reversible upon cessation of treatment. | [7] |
Clinical Efficacy in Patients with AR-LBD Mutations
The clinical development of this compound has focused on heavily pre-treated mCRPC patients, with a specific emphasis on the AR-LBD mutation status as a predictive biomarker. The Phase 1/2 CYPIDES trial has provided the most robust clinical data to date.
The CYPIDES Phase 1/2 Trial (NCT03436485)
The CYPIDES study evaluated the safety and efficacy of this compound in men with mCRPC who had progressed after treatment with at least one novel hormonal agent and at least one taxane-based chemotherapy.[2][4]
Key Findings:
-
Enhanced Efficacy in AR-LBD Mutant Population: The trial demonstrated markedly superior efficacy in patients with activating AR-LBD mutations compared to those with wild-type AR.[2][5]
-
PSA and Objective Responses: Patients with AR-LBD mutations achieved significantly higher rates of PSA decline and objective responses as measured by RECIST criteria.[2][6]
-
Safety and Tolerability: this compound, administered with steroid replacement, was found to be well-tolerated. The most common treatment-related adverse events were related to adrenal suppression, with a low rate of hospitalization for adrenal insufficiency at the recommended Phase 2 dose.[4][6]
Table 2: Efficacy of this compound in the CYPIDES Phase 2 Trial
| Efficacy Endpoint | AR-LBD Mutation Positive | AR-LBD Mutation Negative (Wild-Type) | Reference |
| Number of Patients | 66 | 68 | [2][6] |
| PSA50 Response Rate | 53% - 55.6% | 15% - 16.7% | [2][6] |
| PSA30 Response Rate | 68% - 69.8% | 29% - 30.0% | [2][6] |
| Objective Response Rate (RECIST) | 19% - 20.5% | 5% | [2][6] |
Note: Data ranges reflect updates presented at different medical congresses.
Ongoing Phase 3 Trials (OMAHA Program)
Based on the promising results of the CYPIDES trial, two pivotal Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), are currently underway to further evaluate this compound in mCRPC.[8] These trials are designed to assess efficacy in both AR-LBD mutation-positive and -negative populations separately, with primary endpoints of radiographic progression-free survival (rPFS) and overall survival (OS).[6][9]
Experimental Protocols
AR-LBD Mutation Detection in Clinical Trials
The AR-LBD mutation status in the CYPIDES and OMAHA trials is determined from circulating tumor DNA (ctDNA) isolated from plasma.
-
Method: BEAMing (Beads, Emulsification, Amplification, and Magnetics) digital PCR-based method or the Guardant360 ctDNA assay.[2][6][10]
-
Sample: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT).
-
Process:
-
Plasma is separated from whole blood via centrifugation.
-
Cell-free DNA (cfDNA) is extracted from the plasma.
-
The cfDNA is analyzed for the presence of specific hotspot mutations in the AR gene. The Guardant360 assay, for instance, utilizes a 74-gene panel.[6]
-
-
Rationale: This "liquid biopsy" approach is minimally invasive and allows for serial monitoring of tumor genetics. The BEAMing technology is highly sensitive, capable of detecting mutations at allelic fractions as low as 0.01-0.03%.
Figure 2. Workflow for AR-LBD mutation detection from cfDNA.
In Vitro AR Transactivation Assay (Luciferase Reporter)
This assay is a standard method to determine if a compound acts as an agonist or antagonist of the androgen receptor, including its mutated forms.
-
Cell Line: An AR-negative cell line, such as human prostate cancer PC-3 cells, is typically used.[11]
-
Plasmids:
-
Expression Plasmid: A plasmid encoding the full-length human AR (either wild-type or a specific LBD mutant, e.g., T878A).
-
Reporter Plasmid: A plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing multiple androgen response elements, AREs).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter, used for normalization of transfection efficiency.
-
-
Protocol Outline:
-
Transfection: Co-transfect the PC-3 cells with the AR expression, luciferase reporter, and control plasmids.
-
Treatment: After allowing for protein expression, treat the cells with various ligands (e.g., DHT as a positive control, non-canonical steroids like progesterone) in the presence or absence of the test compound (this compound).
-
Lysis: Lyse the cells to release the cellular contents.
-
Luminescence Measurement: Measure the activity of both firefly and Renilla luciferase using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. A decrease in ligand-induced signal in the presence of the test compound indicates antagonism.
Conclusion and Future Directions
This compound represents a rational and promising therapeutic strategy for patients with advanced prostate cancer, particularly for the significant subset whose disease is driven by AR-LBD mutations that confer resistance to current ARPIs. By inhibiting CYP11A1, this compound achieves a profound and comprehensive suppression of all steroidogenic pathways, effectively starving the promiscuous mutant receptors of their activating ligands. Clinical data from the CYPIDES trial strongly supports this mechanism, showing markedly improved outcomes in the AR-LBD mutant population.
The ongoing Phase 3 OMAHA trials will be critical in definitively establishing the efficacy and safety of this compound and its potential to become a new standard of care for this difficult-to-treat patient population. The biomarker-driven approach, utilizing ctDNA to identify patients with AR-LBD mutations, exemplifies a precision medicine strategy in prostate cancer. Future research may explore the role of this compound in other hormone-dependent malignancies and investigate potential combination strategies to further enhance its anti-tumor activity.
References
- 1. SUN-LB002 CYP11A1 Inhibition as a Therapeutic Approach for the Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. asco.org [asco.org]
- 7. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. urotoday.com [urotoday.com]
- 10. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 11. ARF Represses Androgen Receptor Transactivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Opevesostat (MK-5684) In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevesostat (also known as MK-5684 and ODM-208) is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2][3][4] CYP11A1 is the first and rate-limiting enzyme in the steroid biosynthesis pathway, catalyzing the conversion of cholesterol to pregnenolone.[1][2] By inhibiting CYP11A1, this compound effectively suppresses the production of all steroid hormones and their precursors, which can activate the androgen receptor (AR) signaling pathway.[4][5][6] This mechanism of action makes it a promising therapeutic candidate for hormone-dependent cancers, particularly metastatic castration-resistant prostate cancer (mCRPC).[3][5][7] Preclinical and clinical studies have demonstrated its potential to overcome resistance to existing hormonal therapies, especially in patients with AR ligand-binding domain (AR-LBD) mutations.[2][4]
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action: Inhibition of Steroidogenesis
This compound's primary mechanism is the targeted inhibition of CYP11A1. This enzyme is crucial for the initial step of steroidogenesis. By blocking this step, this compound prevents the synthesis of downstream steroid hormones, including androgens that drive prostate cancer progression. This comprehensive suppression of steroid production is particularly relevant in mCRPC where tumors can develop resistance to conventional androgen deprivation therapies.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound
Note: Publicly available IC50 data for this compound in specific cell lines is limited. This table serves as a template for researchers to populate with their experimental data.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (nM) |
| LNCaP | Prostate Cancer | 5,000 | 72 | Data not available |
| VCaP | Prostate Cancer | 7,500 | 72 | Data not available |
| 22Rv1 | Prostate Cancer | 5,000 | 72 | Data not available |
| PC-3 | Prostate Cancer | 4,000 | 72 | Data not available |
| DU145 | Prostate Cancer | 4,000 | 72 | Data not available |
Table 2: Apoptosis Induction by this compound
Note: This table is a template for presenting apoptosis assay results.
| Cell Line | This compound Conc. (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| LNCaP | 0 (Control) | 48 | Data not available | 1.0 |
| LNCaP | 10 | 48 | Data not available | Data not available |
| LNCaP | 100 | 48 | Data not available | Data not available |
| LNCaP | 1000 | 48 | Data not available | Data not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours (or desired time point).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression related to the AR signaling pathway and apoptosis.
Materials:
-
Prostate cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-PARP, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Conclusion
The provided protocols offer a foundational framework for the in vitro characterization of this compound. Researchers can adapt these methodologies to investigate the compound's effects on various cancer cell lines and to further elucidate its molecular mechanisms of action. Consistent and rigorous application of these protocols will contribute to a comprehensive understanding of this compound's therapeutic potential.
References
Opevesostat (MK-5684, ODM-208) Application Notes and Protocols for In Vivo Mouse Models
For Research Use Only
Introduction
Opevesostat (also known as MK-5684 and ODM-208) is an investigational, orally active, non-steroidal, and selective inhibitor of the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).[1][2][3][4] CYP11A1 is the first and rate-limiting enzyme in the steroid biosynthesis pathway, responsible for converting cholesterol to pregnenolone.[2] By inhibiting CYP11A1, this compound effectively suppresses the production of all steroid hormones and their precursors, which can activate the androgen receptor signaling pathway, a key driver in prostate cancer.[1][2][4] Preclinical studies have demonstrated its potential in treating castration-resistant prostate cancer (CRPC). These notes provide a summary of available preclinical data and protocols for the use of this compound in in vivo mouse models.
Data Presentation
This compound Dosage in Mouse Models
| Mouse Model | Cell Line | Dosage | Administration Route | Co-treatment | Reference |
| Castration-Resistant Prostate Cancer (CRPC) Xenograft | VCaP | 30 mg/kg, twice daily | Oral | Prednisone (0.6 mg/kg/day, oral) or Vehicle | [1] |
| Non-castrated adult male mice (for pharmacodynamic studies) | N/A | 20 mg/kg, twice daily | Oral | Prednisone (0.6 mg/kg, once daily) or Vehicle | [1] |
Signaling Pathway
This compound targets the very beginning of the steroid biosynthesis pathway. The following diagram illustrates its mechanism of action.
Caption: this compound inhibits CYP11A1, blocking steroid biosynthesis.
Experimental Protocols
VCaP Xenograft Model for Efficacy Studies
This protocol is based on a study evaluating the antitumor activity of this compound in a castration-resistant prostate cancer xenograft mouse model.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: Hsd:Athymic Nude-Foxn1nu
-
Sex: Male
-
Age: 7-8 weeks
2. Cell Line and Implantation:
-
Cell Line: VCaP (human prostate cancer cell line)
-
Implantation: Subcutaneously graft VCaP cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor volumes regularly. When tumors reach an average volume of 200 mm³, castrate the mice. Allow for tumor regrowth post-castration before initiating treatment.
3. Drug Formulation and Administration:
-
This compound Formulation: Prepare a suspension of this compound for oral administration. The vehicle used in the reference study is not specified, but a common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage: 30 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Twice daily.
-
Co-treatment: In a parallel group, administer prednisone at 0.6 mg/kg/day orally.
-
Control Groups: Include a vehicle control group and a prednisone-only control group.
4. Experimental Workflow:
Caption: Workflow for VCaP xenograft efficacy study.
5. Endpoint Analysis:
-
Tumor Volume: Measure tumor dimensions regularly with calipers and calculate tumor volume (e.g., using the formula: Volume = (length x width²) / 2).
-
Body Weight: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Steroid Hormone Levels: At the end of the study, collect adrenal glands and tumor tissue to measure concentrations of progesterone, corticosterone, and testosterone via methods like liquid chromatography-mass spectrometry (LC-MS).
Important Considerations
-
Steroid Replacement: As this compound inhibits the production of all steroid hormones, including essential corticosteroids, steroid replacement therapy (e.g., with prednisone or dexamethasone and fludrocortisone) is crucial to prevent adrenal insufficiency-related toxicity.[1][5]
-
Animal Welfare: Closely monitor animals for signs of toxicity, including weight loss, lethargy, and other signs of distress.
-
Pharmacokinetics: The provided dosages are from a single published preclinical study. It is recommended to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dose and schedule for your specific mouse model and experimental goals.
-
Drug Solubility: this compound is orally active. Ensure proper formulation to achieve the desired bioavailability.[6] Information from suppliers may provide guidance on suitable solvents for in vivo use.
References
Application Notes and Protocols for CYP11A1 Inhibition Assay Using Opevesostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP11A1, also known as cholesterol side-chain cleavage enzyme (P450scc), is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in steroidogenesis—the conversion of cholesterol to pregnenolone.[1][2] This reaction is the precursor to the synthesis of all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[3] Dysregulation of steroidogenic pathways is implicated in various pathologies, notably hormone-dependent cancers such as metastatic castration-resistant prostate cancer (mCRPC).[4][5]
Opevesostat (formerly known as MK-5684 or ODM-208) is a potent and selective, non-steroidal inhibitor of CYP11A1.[2][6] By blocking the initial step of steroid synthesis, this compound effectively suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor signaling pathway.[7][8] This mechanism of action makes this compound a promising therapeutic agent for the treatment of mCRPC.[4][9][10] These application notes provide a detailed protocol for an in vitro CYP11A1 inhibition assay using this compound, enabling researchers to assess its inhibitory potential and characterize its enzymatic kinetics.
Signaling Pathway of CYP11A1 in Steroidogenesis
The following diagram illustrates the central role of CYP11A1 in the steroidogenesis pathway and the point of inhibition by this compound.
Quantitative Data Presentation
The inhibitory activity of this compound on CYP11A1 has been quantified, demonstrating its potency. The following table summarizes the key in vitro inhibition data.
| Compound | Target Enzyme | Assay Condition | IC50 Value | Reference |
| This compound (ODM-208) | Human Recombinant CYP11A1 | With NADPH | 108 nmol/L | [3] |
| This compound (ODM-208) | Human Recombinant CYP11A1 | Without NADPH | 2,167 nmol/L | [3] |
Table 1: In vitro inhibitory potency of this compound against CYP11A1.
Experimental Protocols
Protocol 1: In Vitro CYP11A1 Inhibition Assay
This protocol describes the determination of this compound's IC50 value against recombinant human CYP11A1 by measuring the formation of pregnenolone from the substrate 22(R)-hydroxycholesterol.
Materials and Reagents:
-
Human recombinant CYP11A1 (hrCYP11A1)
-
Adrenodoxin
-
Adrenodoxin reductase
-
22(R)-hydroxycholesterol (substrate)
-
This compound
-
NADPH
-
Dimethyl sulfoxide (DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., 1 M HCl)
-
Acetonitrile
-
Ultrapure water
-
96-well microtiter plates
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical concentration range would be 0.2 to 10,000 nmol/L. The final DMSO concentration in the incubation should be kept low (e.g., 0.5%).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:
-
hrCYP11A1 (e.g., 100 nmol/L)
-
Adrenodoxin (e.g., 500 nmol/L)
-
Adrenodoxin reductase (e.g., 30 nmol/L)
-
Incubation buffer
-
-
Pre-incubation with this compound: Add the this compound dilutions to the reaction mixture.
-
Time-Dependent Inhibition Assessment: To assess time-dependent inhibition, pre-incubate the mixture with and without NADPH (e.g., 1 mmol/L) for 30 minutes at 37°C.[3]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, 22(R)-hydroxycholesterol.
-
Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as 1 M HCl.[7]
-
Sample Preparation for Analysis: Prepare the samples for pregnenolone quantification. This may involve protein precipitation with acetonitrile followed by centrifugation.
-
Quantification of Pregnenolone: Analyze the supernatant to quantify the amount of pregnenolone formed using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis: Determine the percent inhibition of CYP11A1 activity for each this compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Quantification of Pregnenolone by LC-MS/MS
This protocol provides a general guideline for the quantification of pregnenolone using liquid chromatography-tandem mass spectrometry, a highly sensitive and specific method.
Materials and Reagents:
-
Pregnenolone analytical standard
-
Deuterated pregnenolone internal standard (e.g., Pregnenolone-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
To the samples from the inhibition assay (and for the standard curve), add a known concentration of the deuterated pregnenolone internal standard.
-
Perform protein precipitation by adding cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared samples onto a C18 analytical column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate pregnenolone from other components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization. Monitor the specific precursor-to-product ion transitions for both pregnenolone and the deuterated internal standard in Selected Reaction Monitoring (SRM) mode.
-
-
Standard Curve Generation: Prepare a standard curve by spiking known concentrations of pregnenolone analytical standard into the assay buffer and processing them in the same manner as the experimental samples.
-
Data Analysis:
-
Integrate the peak areas for both pregnenolone and the internal standard.
-
Calculate the peak area ratio of pregnenolone to the internal standard.
-
Plot the peak area ratio against the corresponding pregnenolone concentration for the standards to generate a linear regression curve.
-
Use the standard curve to determine the concentration of pregnenolone in the experimental samples.
-
Conclusion
The provided protocols offer a robust framework for assessing the inhibitory activity of this compound on CYP11A1. Accurate determination of the IC50 value is crucial for understanding the compound's potency and for further drug development studies. The use of a sensitive and specific analytical method like LC-MS/MS for the quantification of pregnenolone is highly recommended for reliable results. These application notes serve as a valuable resource for researchers investigating the mechanism of action of CYP11A1 inhibitors and their potential therapeutic applications.
References
- 1. affinitydiagnostics.ca [affinitydiagnostics.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Merck, Orion announce mutual exercise of option providing Merck global exclusive rights to this compound to treat metastatic castration-resistant prostate cancer [pharmabiz.com]
- 7. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bioivt.com [bioivt.com]
- 10. urotoday.com [urotoday.com]
Measuring Steroidogenesis in Cells Treated with Opevesostat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevesostat, also known as MK-5684 or ODM-208, is a potent and selective non-steroidal inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2][3] CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[2][3] By inhibiting this crucial step, this compound effectively suppresses the biosynthesis of all downstream steroid hormones and their precursors, which can activate the androgen receptor signaling pathway.[1][2] This mechanism of action makes this compound a promising therapeutic agent for hormone-dependent cancers, such as metastatic castration-resistant prostate cancer (mCRPC), for which it is currently in Phase 3 clinical trials.[1][2][4] Additionally, its potential is being explored in women's cancers, including breast, endometrial, and ovarian cancers.[5]
These application notes provide detailed protocols for measuring the in vitro effects of this compound on steroidogenesis using the human adrenocortical carcinoma cell line, NCI-H295R. This cell line is a well-established model for studying steroid biosynthesis as it expresses all the key enzymes necessary for the production of corticosteroids, mineralocorticoids, and sex steroids. The provided methodologies will enable researchers to accurately quantify the dose-dependent inhibition of steroid hormone production by this compound.
Signaling Pathway of Steroidogenesis and this compound's Point of Intervention
The following diagram illustrates the classical steroidogenesis pathway and highlights the inhibitory action of this compound on CYP11A1.
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory effects of this compound on steroid hormone production in the NCI-H295R human adrenocortical carcinoma cell line.
Table 1: IC50 Value of this compound for Pregnenolone Biosynthesis
| Compound | Target Enzyme | Parameter | Cell Line | IC50 (nmol/L) |
| This compound (ODM-208) | CYP11A1 | Pregnenolone Biosynthesis | NCI-H295R | 15 |
Data extracted from Karimaa et al., 2022.[6]
Table 2: Dose-Dependent Inhibition of Steroid Hormones by this compound in NCI-H295R Cells
| This compound (nmol/L) | Pregnenolone (% of Control) | Progesterone (% of Control) | 17-OH-Pregnenolone (% of Control) | DHEA (% of Control) | Androstenedione (% of Control) | Testosterone (% of Control) | Cortisol (% of Control) | Estrone (% of Control) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 1 | ~80 | ~85 | ~75 | ~80 | ~85 | ~90 | ~80 | ~95 |
| 10 | ~30 | ~40 | ~25 | ~30 | ~40 | ~50 | ~30 | ~60 |
| 100 | <10 | <10 | <10 | <10 | <10 | <10 | <10 | <20 |
| 1000 | <10 | <10 | <10 | <10 | <10 | <10 | <10 | <10 |
Data are estimations based on the graphical data presented in Karimaa et al., 2022.[6][7]
Experimental Protocols
NCI-H295R Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing NCI-H295R cells to ensure their suitability for steroidogenesis assays.
Caption: Workflow for NCI-H295R cell culture.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well or 24-well cell culture plates
Protocol:
-
Thawing and Initial Culture:
-
Rapidly thaw a frozen vial of NCI-H295R cells in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium the following day to remove residual cryoprotectant.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5 mL of complete medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed new T-75 flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
This compound Treatment and Sample Collection for Steroid Measurement
This protocol describes the treatment of NCI-H295R cells with this compound and the subsequent collection of cell culture supernatant for steroid analysis.
Caption: Workflow for this compound treatment and sample collection.
Materials:
-
NCI-H295R cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 24-well)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding:
-
Harvest NCI-H295R cells and determine the cell concentration.
-
Seed the cells into 24-well plates at a density of approximately 2-3 x 10^5 cells per well in 1 mL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and typically ≤ 0.1%.
-
Aspirate the medium from the wells.
-
Add 1 mL of the medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to labeled microcentrifuge tubes.
-
Store the samples at -80°C until steroid analysis.
-
Steroid Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general guideline for quantifying a specific steroid (e.g., pregnenolone) using a competitive ELISA kit.
Materials:
-
Commercially available ELISA kit for the steroid of interest (e.g., Pregnenolone ELISA kit)
-
Collected cell culture supernatant
-
Microplate reader
Protocol:
-
Assay Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the standards, controls, and wash buffer as instructed in the kit manual.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated steroid to each well.
-
Incubate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the steroid in the samples by interpolating their absorbance values on the standard curve.
-
Steroid Panel Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple steroids. This protocol provides a general workflow.
Caption: General workflow for LC-MS/MS steroid analysis.
Materials:
-
Collected cell culture supernatant
-
Internal standards (deuterated steroids)
-
Extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Thaw the cell culture supernatant samples.
-
Add a mixture of internal standards to each sample to correct for extraction losses and matrix effects.
-
Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic phase. Alternatively, use solid-phase extraction for sample clean-up and concentration.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the different steroids using a suitable liquid chromatography column and gradient elution.
-
Detect and quantify the steroids and their corresponding internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each steroid and its internal standard.
-
Calculate the concentration of each steroid in the samples based on a calibration curve prepared with known concentrations of steroid standards.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of this compound on steroidogenesis. By utilizing the NCI-H295R cell model and the described analytical methods, it is possible to obtain robust and reproducible data on the potent inhibitory activity of this compound. This information is critical for the preclinical and clinical development of this promising therapeutic agent for hormone-driven cancers. The provided diagrams offer a clear visualization of the steroidogenesis pathway, this compound's mechanism of action, and the experimental workflows, facilitating a better understanding of the scientific principles and methodologies involved.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. urotoday.com [urotoday.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound for Prostate Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Orion’s collaborator, MSD, expands clinical development program for this compound to women’s cancers [orionpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Opevesostat Administration in Xenograft Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opevesostat (formerly ODM-208, also known as MK-5684) is an investigational, orally bioavailable, non-steroidal and selective inhibitor of the enzyme CYP11A1.[1] It is currently under clinical development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3] this compound's mechanism of action involves the inhibition of CYP11A1, the first and rate-limiting enzyme in the steroid biosynthesis pathway.[4] This inhibition suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1][4] While clinical trials are ongoing, detailed preclinical data from prostate cancer xenograft models are not extensively published in the public domain. This document provides a generalized protocol for evaluating a compound like this compound in such models, based on standard methodologies, alongside a detailed explanation of its mechanism of action.
Mechanism of Action of this compound
This compound targets the synthesis of androgens and other steroids by inhibiting CYP11A1. This enzyme catalyzes the conversion of cholesterol to pregnenolone, a crucial precursor for all steroid hormones, including androgens like testosterone and dihydrotestosterone (DHT). In prostate cancer, even in a castrated state, residual androgens produced by the adrenal glands or the tumor itself can continue to drive cancer growth through the AR signaling pathway. By blocking CYP11A1, this compound aims to achieve a more complete suppression of all steroid hormones that can activate the AR, thereby overcoming resistance to conventional androgen deprivation therapies.[1][4]
Signaling Pathway of Androgen Synthesis and this compound Inhibition
Caption: this compound blocks the conversion of cholesterol to pregnenolone by inhibiting CYP11A1.
Preclinical Evaluation of this compound in Prostate Cancer Xenograft Models: A General Protocol
As specific preclinical data for this compound in xenograft models is not publicly available, the following sections provide a detailed, generalized protocol for how such a study could be designed and executed.
Hypothetical Quantitative Data Summary
The following tables represent a hypothetical summary of data that could be generated from a preclinical study of this compound in a prostate cancer xenograft model.
Table 1: Hypothetical Tumor Growth Inhibition in a Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, oral, BID) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0 |
| This compound | 10 | 875 ± 110 | 30 |
| This compound | 30 | 450 ± 85 | 64 |
| Enzalutamide | 25 | 500 ± 90 | 60 |
Table 2: Hypothetical Serum Prostate-Specific Antigen (PSA) Levels
| Treatment Group | Dose (mg/kg, oral, BID) | Mean Serum PSA (ng/mL) at Day 21 (± SEM) |
| Vehicle Control | - | 85 ± 12 |
| This compound | 10 | 55 ± 9 |
| This compound | 30 | 25 ± 6 |
| Enzalutamide | 25 | 30 ± 7 |
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line: LNCaP or VCaP cells are suitable models for hormone-sensitive prostate cancer. For castration-resistant models, C4-2 or 22Rv1 cells can be utilized.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Male athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Xenograft Implantation
-
Cell Preparation: Harvest prostate cancer cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Experimental Design and Drug Administration
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Enzalutamide, 25 mg/kg)
-
-
Drug Formulation: this compound should be formulated in an appropriate vehicle for oral gavage.
-
Administration: Administer the treatments orally, twice daily (BID), for the duration of the study (e.g., 21-28 days).
Efficacy Endpoints and Analysis
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Serum PSA levels: Collect blood via retro-orbital or tail vein bleed at baseline and at the end of the study. Analyze PSA levels using an ELISA kit.
-
Body weight: Monitor for signs of toxicity.
-
Terminal tumor weight.
-
Pharmacodynamic markers: At the end of the study, tumors can be harvested for analysis of intratumoral steroid levels (e.g., by LC-MS/MS) or gene expression changes related to AR signaling (e.g., by qRT-PCR for genes like KLK3, TMPRSS2).
-
-
Statistical Analysis: Analyze data using appropriate statistical tests, such as one-way ANOVA followed by Dunnett's post-hoc test for comparison of treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: A generalized workflow for a preclinical prostate cancer xenograft study.
Conclusion
This compound represents a promising therapeutic agent for advanced prostate cancer due to its unique mechanism of targeting the synthesis of all steroid hormones. While detailed preclinical data in xenograft models are not widely available, the provided generalized protocols offer a robust framework for researchers to design and conduct such studies. The successful application of these methods will be crucial in further elucidating the preclinical efficacy and pharmacodynamic effects of this compound and similar agents in the drug development pipeline.
References
Opevesostat (MK-5684, ODM-208) for Preclinical Studies in Castration-Resistant Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevesostat (also known as MK-5684 or ODM-208) is an investigational, orally active, non-steroidal, and selective inhibitor of cytochrome P450 11A1 (CYP11A1).[1] CYP11A1 is the cholesterol side-chain cleavage enzyme that catalyzes the first and rate-limiting step in steroid biosynthesis, converting cholesterol to pregnenolone.[1] By inhibiting CYP11A1, this compound suppresses the production of all steroid hormones and their precursors, which can activate the androgen receptor (AR) signaling pathway, a key driver in prostate cancer progression.[1][2] This mechanism provides a therapeutic rationale for its use in castration-resistant prostate cancer (CRPC), where the cancer progresses despite androgen deprivation therapy. Preclinical and clinical studies are ongoing to evaluate its efficacy and safety.[1][2]
These application notes provide an overview of the available preclinical data and detailed protocols for researchers interested in studying this compound in the context of castration-resistant prostate cancer cell lines.
Mechanism of Action
This compound's primary mechanism is the potent and selective inhibition of the CYP11A1 enzyme. This action blocks the entire steroid biosynthesis cascade upstream of other targets like CYP17A1. The resulting suppression of all steroid hormones and their precursors aims to prevent the activation of the androgen receptor, which remains a critical factor in the growth and survival of CRPC cells.[1][2]
Caption: this compound inhibits CYP11A1, blocking steroidogenesis.
Quantitative Data Summary
Preclinical data for this compound has primarily been generated using the human adrenal cortex cell line NCI-H295R to characterize its enzymatic inhibition and the VCaP CRPC cell line for in vivo xenograft studies. Direct in vitro cell viability data for a broad panel of CRPC cell lines is not extensively available in the public domain.
Table 1: In Vitro CYP11A1 Inhibition Data
| Assay System | Parameter | IC50 Value | Source |
|---|---|---|---|
| H295R Cells | Pregnenolone Formation (ELISA) | 11 nM | [3] |
| H295R Cells | Testosterone Formation (ELISA) | 26 nM | [3] |
| H295R Cells | Isocapronic Acid Formation (Radiolabel) | 80 nM |[3] |
Table 2: In Vivo Hormone Inhibition in Male Rats (4 hours post-dose)
| This compound Dose | Testosterone (% Remaining) | Progesterone (% Remaining) | Corticosterone (% Remaining) | Source |
|---|---|---|---|---|
| 3 mg/kg | 35% | 15% | 35% | [3] |
| 10 mg/kg | 14% | 8% | 25% | [3] |
| 30 mg/kg | 12% | < 5% | 4% | [3] |
| 50 mg/kg | 1% | < 5% | 1% |[3] |
Experimental Protocols
Protocol 1: In Vitro CYP11A1 Inhibition Assay in NCI-H295R Cells
This protocol is adapted from methodologies described in preclinical studies of this compound.[4][5]
Objective: To determine the in vitro potency of this compound in inhibiting steroid hormone production.
Materials:
-
NCI-H295R cell line (ATCC® CRL-2128™)
-
Poly-D-lysine coated 96-well plates
-
Assay medium (specific to the lab, typically DMEM/F12 with appropriate supplements)
-
This compound (MK-5684)
-
Reference compounds (e.g., ketoconazole, abiraterone)
-
ELISA kits for pregnenolone and testosterone
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed NCI-H295R cells onto poly-D-lysine coated 96-well plates at a density of 60,000 cells/well in 100 µL of assay medium.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in the assay medium.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for hormone analysis.
-
Hormone Quantification: Measure the concentrations of pregnenolone and testosterone in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of hormone production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. pcf.org [pcf.org]
- 2. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Androgen Receptor Signaling in Hormonal Therapy-Resistant Prostate Cancer Cell Lines | PLOS One [journals.plos.org]
Application Notes and Protocols: In Vitro Combination of Opevesostat and Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro investigation of the synergistic effects of Opevesostat (ONC201/TIC10) and enzalutamide in prostate cancer cell lines. This compound is an inhibitor of the cholesterol side-chain cleavage enzyme (CYP11A1), which suppresses the production of steroid hormones that can activate the androgen receptor (AR) signaling pathway.[1][2][3] Additionally, this compound is known to activate the integrated stress response (ISR) pathway.[4][5][6] Enzalutamide is a potent second-generation androgen receptor signaling inhibitor that acts by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[4][7][8][9][10][11] Preclinical studies have demonstrated that the combination of this compound and enzalutamide results in synergistic anti-tumor effects in prostate cancer cells.[1][4][8]
These protocols are designed to enable researchers to assess the synergistic cytotoxicity, induction of apoptosis, and molecular changes resulting from the combined treatment of prostate cancer cells with this compound and enzalutamide.
Signaling Pathways
The synergistic effect of combining this compound and enzalutamide stems from their complementary mechanisms of action targeting two critical pathways in prostate cancer: the Androgen Receptor (AR) signaling pathway and the Integrated Stress Response (ISR) pathway.
Androgen Receptor (AR) Signaling Pathway and Enzalutamide's Mechanism of Action
Androgen receptor signaling is a key driver of prostate cancer cell growth and survival.[12] Enzalutamide potently inhibits this pathway at multiple steps.
Integrated Stress Response (ISR) Pathway and this compound's Mechanism of Action
The Integrated Stress Response is a cellular stress response pathway that can lead to apoptosis in cancer cells. This compound is an activator of this pathway, leading to the upregulation of pro-apoptotic factors.
Experimental Workflow
A systematic in vitro evaluation of the combination of this compound and enzalutamide involves a series of experiments to determine synergy, effects on cell health, and changes in key molecular markers.
References
- 1. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OUH - Protocols [ous-research.no]
- 3. Endoplasmic reticulum stress inhibits AR expression via the PERK/eIF2α/ATF4 pathway in luminal androgen receptor triple-negative breast cancer and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen Receptor–Interacting Proteins in Prostate Cancer Development and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ch.promega.com [ch.promega.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
Opevesostat: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevesostat (also known as MK-5684 or ODM-208) is an orally bioavailable, non-steroidal, and selective inhibitor of the enzyme Cytochrome P450 11A1 (CYP11A1).[1][2] CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in steroid hormone biosynthesis, the conversion of cholesterol to pregnenolone.[2][3][4] By inhibiting CYP11A1, this compound effectively suppresses the production of all steroid hormones and their precursors, which can activate the androgen receptor (AR) signaling pathway.[1][4][5] This mechanism of action makes this compound a promising therapeutic agent for hormone-dependent cancers, particularly metastatic castration-resistant prostate cancer (mCRPC).[1][3] Preclinical studies have demonstrated that this compound potently inhibits steroidogenesis and shows anti-tumor activity in prostate cancer models.[6][7][8]
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common cell-based assays relevant to prostate cancer research.
Data Presentation
This compound Solubility
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes | Reference |
| DMSO | 7 - 45 | 16.72 - 107.52 | Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [9] |
This compound In Vivo Formulation (for reference)
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| Final Concentration | 1 mg/mL (2.39 mM) |
| Note: | Sonication is recommended to aid dissolution. |
| Reference: | [9] |
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 418.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.185 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[9]
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Avoid repeated freeze-thaw cycles.
-
Note: For cell-based assays, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the final DMSO concentration in the cell culture medium (ideally ≤ 0.1%).[9]
Caption: this compound stock solution preparation workflow.
Protocol 2: In Vitro Cell Viability Assay in Prostate Cancer Cells
This protocol describes a method to assess the effect of this compound on the viability of androgen-sensitive (LNCaP) and castration-resistant (VCaP) prostate cancer cells.
Materials:
-
LNCaP or VCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Dihydrotestosterone (DHT) or synthetic androgen R1881
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture LNCaP or VCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Two days prior to the experiment, switch the cells to RPMI-1640 supplemented with 10% CSS to deplete endogenous androgens.
-
Trypsinize and resuspend the cells in the CSS-containing medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the CSS-containing medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (0.1% DMSO) and a positive control (e.g., Enzalutamide).
-
To assess the effect in the presence of an androgen, add a constant concentration of DHT (e.g., 1 nM) or R1881 (e.g., 0.1 nM) to a parallel set of wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a reagent of choice according to the manufacturer's instructions.
-
For example, if using CellTiter-Glo®, add the reagent to each well, incubate for the recommended time, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 3: Prostate-Specific Antigen (PSA) Secretion Assay
This protocol measures the effect of this compound on the secretion of PSA from LNCaP cells, a downstream marker of androgen receptor activity.
Materials:
-
LNCaP cells and culture reagents as in Protocol 2.
-
24-well plates
-
This compound stock solution (10 mM in DMSO)
-
Dihydrotestosterone (DHT) or synthetic androgen R1881
-
Human PSA ELISA kit
-
Bradford assay or similar protein quantification method
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding and Androgen Deprivation:
-
Follow the same procedure as in Protocol 2 for cell seeding and androgen deprivation, but use a 24-well plate and seed at a density of 50,000-100,000 cells per well in 500 µL of medium.
-
-
Compound Treatment:
-
Prepare this compound dilutions in CSS-containing medium as described in Protocol 2.
-
After overnight incubation, replace the medium with fresh CSS-containing medium.
-
Add the different concentrations of this compound.
-
Stimulate the cells with a constant concentration of DHT (e.g., 10 nM) to induce PSA secretion. Include a non-stimulated control.
-
Incubate for 48-72 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well and store it at -20°C until the ELISA is performed.
-
Wash the cells in the wells with PBS and then lyse the cells with a suitable lysis buffer.
-
-
PSA Measurement:
-
Perform the PSA ELISA on the collected supernatants according to the manufacturer's protocol.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a Bradford assay or a similar method.
-
-
Data Analysis:
-
Normalize the PSA concentration in each supernatant to the total protein concentration of the corresponding cell lysate to account for differences in cell number.
-
Express the results as a percentage of the DHT-stimulated control.
-
Plot the normalized PSA levels against the this compound concentration.
-
Caption: General workflow for cell-based assays with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. merck.com [merck.com]
- 6. pcf.org [pcf.org]
- 7. ascopubs.org [ascopubs.org]
- 8. SUN-LB002 CYP11A1 Inhibition as a Therapeutic Approach for the Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Lentiviral Models to Study Opevesostat Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevesostat is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] CYP11A1 is the rate-limiting enzyme in steroid biosynthesis, catalyzing the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones.[2][3] By inhibiting CYP11A1, this compound effectively suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway.[1][4][5] This mechanism of action makes it a promising therapeutic agent for hormone-dependent cancers, particularly metastatic castration-resistant prostate cancer (mCRPC).[1][4] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge.
These application notes provide a comprehensive guide for researchers to develop and utilize lentiviral-based models to investigate the molecular mechanisms of resistance to this compound. Understanding these mechanisms is crucial for the development of strategies to overcome resistance and improve patient outcomes. The protocols outlined below describe the generation of this compound-resistant cancer cell lines and the application of lentiviral-based short hairpin RNA (shRNA) library screening to identify genes and pathways involved in resistance.
This compound's Mechanism of Action and the Androgen Receptor Signaling Pathway
This compound's primary target, CYP11A1, is upstream of other enzymes in the steroid synthesis pathway, such as CYP17A1, which are the targets of other anti-androgen therapies like abiraterone. This upstream inhibition is designed to achieve a more complete blockade of steroid hormone production. The ultimate goal is to prevent the activation of the androgen receptor (AR), a ligand-activated transcription factor that drives the growth and survival of prostate cancer cells.[6][7][8] Upon binding to androgens, the AR translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival.
Potential Mechanisms of Resistance to this compound
While specific resistance mechanisms to this compound are yet to be clinically defined, we can hypothesize potential avenues of resistance based on knowledge from other anti-androgen therapies. These may include:
-
Upregulation of the target enzyme: Increased expression of CYP11A1 could potentially overcome the inhibitory effect of this compound.
-
Mutations in the target enzyme: Alterations in the CYP11A1 gene could lead to a protein that no longer binds to this compound.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to drive growth and survival, rendering them independent of the AR signaling axis.[6]
-
Androgen Receptor alterations: Mutations in the AR gene can lead to a constitutively active receptor that does not require ligand binding, or a receptor that can be activated by other steroid precursors.[6][9] AR amplification is another common resistance mechanism.[10]
-
Increased drug efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of this compound.
Application 1: Generation of this compound-Resistant Cancer Cell Lines
To study resistance mechanisms, the first step is to develop cell line models that exhibit resistance to this compound. The following protocol describes a method for generating such cell lines through continuous exposure to escalating doses of the drug.
Experimental Protocol:
-
Cell Line Selection:
-
Begin with a prostate cancer cell line known to be sensitive to androgen deprivation, such as LNCaP or VCaP.
-
Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS).
-
-
Determination of Initial this compound IC50:
-
Plate the parental cells in 96-well plates and treat them with a range of this compound concentrations for 72-96 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Dose Escalation Protocol:
-
Start by continuously exposing the parental cells to this compound at a concentration equal to their IC50.
-
Initially, a significant proportion of cells will die. Allow the surviving cells to repopulate the culture vessel.
-
Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound. A 1.5- to 2-fold increase at each step is a reasonable starting point.[11]
-
Monitor the cells closely for signs of recovery and proliferation. This process can take several months.[12]
-
At each new concentration, it is advisable to cryopreserve a stock of the resistant cells.[11]
-
-
Characterization of Resistant Cell Lines:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher IC50 compared to parental cells), it should be thoroughly characterized.
-
IC50 Shift: Re-evaluate the IC50 of this compound in the resistant cell line and compare it to the parental line.
-
Growth Rate: Compare the doubling time of the resistant and parental cells in the presence and absence of this compound.
-
Gene Expression Analysis: Use techniques like qPCR or RNA-sequencing to identify changes in the expression of genes related to steroidogenesis (e.g., CYP11A1), AR signaling, and drug metabolism.[13][14]
-
Protein Expression Analysis: Use Western blotting to assess the protein levels of CYP11A1, AR, and other key signaling molecules.
-
Data Presentation:
Quantitative data from the characterization of resistant cell lines should be summarized in tables for clear comparison.
Table 1: Illustrative IC50 Values for Anti-Androgen Agents in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Citation |
| LNCaP | Enzalutamide | 5.6 ± 0.8 | - | [15] |
| PC-3 | Enzalutamide | 34.9 ± 9 | - | [15] |
| PC3 | Cisplatin | 98.21 | - | [16][17] |
| PC3/DDP (Cisplatin-resistant) | Cisplatin | 625.50 | 6.4 | [16][17] |
Note: Data for this compound is not yet publicly available and the above table serves as an example format.
Table 2: Illustrative Gene Expression Changes in this compound-Resistant Cells
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change | Putative Role in Resistance |
| CYP11A1 | 1.0 | 5.2 | 5.2 | Target upregulation |
| AR | 1.0 | 3.8 | 3.8 | AR amplification |
| MYC | 1.0 | 4.5 | 4.5 | Bypass pathway activation[18] |
| ABCB1 | 1.0 | 10.1 | 10.1 | Drug efflux |
Note: This table presents hypothetical data for illustrative purposes.
Application 2: Lentiviral shRNA Library Screening to Identify Resistance Genes
A powerful and unbiased approach to identify genes that confer resistance to this compound is through a pooled lentiviral shRNA library screen. This technique allows for the systematic knockdown of thousands of genes to identify those whose suppression sensitizes resistant cells to the drug.
Experimental Workflow:
Experimental Protocol:
-
Lentivirus Production:
-
Co-transfect 293T cells with the pooled shRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Resistant Cells:
-
Transduce the this compound-resistant prostate cancer cells with the pooled shRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive only one shRNA construct.[19]
-
A sufficient number of cells should be transduced to achieve a representation of at least 500-1000 cells per shRNA in the library.[20]
-
-
Puromycin Selection:
-
After 24-48 hours, select the transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Culture the cells in the presence of puromycin until the non-transduced control cells are completely eliminated.
-
-
This compound Treatment:
-
Split the population of transduced cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a lethal concentration of this compound (e.g., 2-3 times the IC50 of the resistant line).
-
Culture the cells for a period that allows for the selection of cells with shRNAs that confer sensitivity to this compound (typically 2-3 weeks).
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from both the control and treatment groups.
-
Extract genomic DNA from each population.
-
Use PCR to amplify the integrated shRNA sequences from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the relative abundance of each shRNA in both populations.
-
-
Data Analysis and Hit Identification:
-
Compare the shRNA abundance between the this compound-treated and control groups.
-
shRNAs that are significantly depleted in the this compound-treated group target genes that, when silenced, re-sensitize the cells to the drug. These are your "hits."
-
-
Hit Validation:
-
Validate the top hits by individually transducing the resistant cells with lentiviruses carrying shRNAs against the identified genes.
-
Confirm that knockdown of the target gene re-sensitizes the cells to this compound using cell viability assays.
-
Conclusion
The development of resistance to targeted therapies like this compound is a major obstacle in cancer treatment. The lentiviral-based models and protocols described in these application notes provide a robust framework for investigating the molecular mechanisms underlying this compound resistance. By generating resistant cell lines and employing shRNA screening, researchers can identify novel resistance pathways and potential therapeutic targets to overcome resistance, ultimately paving the way for more effective and durable treatment strategies for patients with prostate cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. urotoday.com [urotoday.com]
- 4. merck.com [merck.com]
- 5. urotoday.com [urotoday.com]
- 6. mdpi.com [mdpi.com]
- 7. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Androgen receptor signaling in prostate cancer development and progression | Semantic Scholar [semanticscholar.org]
- 9. ascopubs.org [ascopubs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Expression Analysis of Human Prostate Carcinoma during Hormonal Therapy Identifies Androgen-Responsive Genes and Mechanisms of Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genes May Predict Treatment Resistance in Prostate Cancer - News Center [news.feinberg.northwestern.edu]
- 19. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
- 20. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening with Opevostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opevostat (formerly known as MK-5684 or ODM-208) is an investigational, orally administered, non-steroidal and selective inhibitor of the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).[1][2][3] CYP11A1 is a critical, rate-limiting enzyme in the steroid biosynthesis pathway, responsible for converting cholesterol to pregnenolone, the precursor for all steroid hormones, including androgens.[2][4][5] By targeting CYP11A1, Opevostat aims to suppress the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1][2][6][7] This upstream inhibition offers a potential therapeutic advantage over existing therapies that target androgen synthesis at downstream points.[6]
Currently, Opevostat is in Phase 3 clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][5][8][9] The development program is also expanding to investigate its efficacy in other hormone-dependent cancers, such as breast, endometrial, and ovarian cancers.[3][10]
CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic agents.[11][12][13] By systematically knocking out every gene in the genome, researchers can identify genetic vulnerabilities and resistance mechanisms. This application note provides a detailed protocol for conducting a CRISPR-Cas9 loss-of-function screen in cancer cell lines treated with Opevostat to identify genes that, when knocked out, confer resistance or sensitivity to the drug. Such screens can elucidate the molecular mechanisms of Opevostat action and uncover potential combination therapy targets.
Signaling Pathway of Androgen Biosynthesis and Opevostat Inhibition
The following diagram illustrates the steroid biosynthesis pathway and the point of inhibition by Opevostat.
Caption: Opevostat inhibits CYP11A1, the first step in steroid biosynthesis.
CRISPR-Cas9 Screening with Opevostat: Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 knockout screen to identify modulators of Opevostat sensitivity is depicted below.
Caption: Workflow of a pooled CRISPR-Cas9 screen with Opevostat treatment.
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Line Choice: Select a cancer cell line relevant to Opevostat's therapeutic indication, such as a prostate cancer cell line (e.g., LNCaP, VCaP) or other hormone-dependent cancer cell lines.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin). Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout).
Determination of Opevostat IC50
-
Objective: To determine the optimal concentration of Opevostat for the screen.
-
Protocol:
-
Seed the Cas9-expressing cells in 96-well plates.
-
The following day, treat the cells with a serial dilution of Opevostat (e.g., 0.01 nM to 10 µM).
-
Incubate for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration that inhibits cell growth by 50%. For the screen, a concentration around the IC50 or slightly higher is often used to provide sufficient selective pressure.
-
Lentiviral Production of sgRNA Library
-
Objective: To package the pooled sgRNA library into lentiviral particles.
-
Protocol:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
Titer the virus to determine the optimal volume for transduction.
-
CRISPR-Cas9 Screen
-
Objective: To transduce cells with the sgRNA library and apply Opevostat selection.
-
Protocol:
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 300-500x coverage of the sgRNA library.
-
Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Initial Cell Harvest (T0): After selection is complete, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
Opevostat Treatment: Split the remaining cells into two arms:
-
Treatment Arm: Culture in the presence of the pre-determined concentration of Opevostat.
-
Control Arm: Culture in the presence of the vehicle (e.g., DMSO).
-
-
Passaging: Passage the cells as needed for approximately 14-21 days, maintaining a cell count that preserves the library's complexity (at least 300-500x coverage). Replenish the media with fresh Opevostat or vehicle at each passage.
-
Final Cell Harvest: At the end of the treatment period, harvest the final cell populations from both the Opevostat and vehicle-treated arms.
-
Genomic DNA Extraction, PCR, and Sequencing
-
Objective: To amplify and sequence the sgRNA cassettes from the cell populations.
-
Protocol:
-
Extract genomic DNA (gDNA) from the T0 and final harvested cell pellets.
-
Amplify the integrated sgRNA sequences from the gDNA using PCR with primers that flank the sgRNA cassette and contain adapters for next-generation sequencing (NGS).
-
Purify the PCR products.
-
Perform high-throughput sequencing on an NGS platform (e.g., Illumina).
-
Data Analysis
-
Objective: To identify sgRNAs that are enriched or depleted in the Opevostat-treated population compared to the control.
-
Methodology:
-
Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change (LFC) of each sgRNA in the Opevostat-treated sample relative to the vehicle-treated sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly enriched (potential resistance genes) or depleted (potential sensitivity genes).
-
Data Presentation
The results of the CRISPR screen can be summarized in tables to clearly present the identified gene hits.
Table 1: Hypothetical Top Gene Hits Conferring Resistance to Opevostat
| Gene Symbol | Description | Average Log2 Fold Change | p-value |
| GENE-R1 | E3 Ubiquitin Ligase | 3.45 | 1.2e-8 |
| GENE-R2 | Kinase A | 3.12 | 5.6e-8 |
| GENE-R3 | Transcription Factor B | 2.89 | 9.1e-7 |
| GENE-R4 | Membrane Transporter | 2.54 | 2.3e-6 |
Table 2: Hypothetical Top Gene Hits Conferring Sensitivity to Opevostat
| Gene Symbol | Description | Average Log2 Fold Change | p-value |
| GENE-S1 | DNA Repair Protein | -4.11 | 3.4e-9 |
| GENE-S2 | Apoptosis Regulator | -3.78 | 8.9e-9 |
| GENE-S3 | Cell Cycle Checkpoint | -3.51 | 1.5e-7 |
| GENE-S4 | Metabolic Enzyme | -3.22 | 4.7e-7 |
Conclusion
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 screening to investigate the functional genomics of Opevostat. By identifying genes that modulate sensitivity to this novel CYP11A1 inhibitor, researchers can gain deeper insights into its mechanism of action, uncover potential biomarkers for patient stratification, and rationalize the development of effective combination therapies. The validation of top gene candidates from such a screen will be a critical next step in translating these findings into clinical applications.
References
- 1. Opevesostat - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Orion - AdisInsight [adisinsight.springer.com]
- 4. urotoday.com [urotoday.com]
- 5. Society of Urologic Oncology - MK-5684-003: A PHASE 3 STUDY OF CYP11A1 INHIBITOR this compound VERSUS NEXT-GENERATION HORMONAL AGENT (NHA) SWITCH IN METASTATIC CASTRATION-RESISTANT PROSTATE CANCER AFTER NHA AND TAXANE-BASED CHEMOTHERAPY [suo-abstracts.secure-platform.com]
- 6. urotoday.com [urotoday.com]
- 7. merck.com [merck.com]
- 8. Facebook [cancer.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Orion’s collaborator, MSD, expands clinical development program for this compound to women’s cancers [orionpharma.com]
- 11. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 12. Everything you need to know about CRISPR library screening [takarabio.com]
- 13. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Overcoming Opevesostat solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Opevesostat in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MK-5684 or ODM-208) is an orally active, non-steroidal, and selective inhibitor of the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).[1][2] CYP11A1 is the first and rate-limiting enzyme in the steroidogenesis pathway, responsible for converting cholesterol into pregnenolone.[3][4] By inhibiting CYP11A1, this compound suppresses the production of all downstream steroid hormones and their precursors.[1] This mechanism is being investigated for its therapeutic potential in hormone-dependent cancers, such as metastatic castration-resistant prostate cancer (mCRPC).[5]
Q2: I am observing precipitation of this compound after diluting my DMSO stock into aqueous media. What is the likely cause?
A2: This is a common issue for hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound to crash out of solution. The final concentration of DMSO in your working solution is a critical factor; it should typically be kept below 0.1% to maintain compound solubility and minimize solvent-induced cytotoxicity.
Q3: What is the recommended starting point for preparing an this compound stock solution?
A3: this compound has a reported solubility of 45 mg/mL in DMSO, which corresponds to a molar concentration of 107.52 mM.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. Sonication may be used to facilitate dissolution.[2] This stock solution should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues during your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | Decrease the final working concentration of this compound. | The compound remains in solution at a lower concentration. |
| Insufficient DMSO in final solution | Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed a level toxic to your cells (typically ≤ 0.1%). | The compound remains soluble without adversely affecting the experiment. |
| Rapid addition to aqueous solution | Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. | Gradual addition allows for better dispersion and reduces the likelihood of precipitation. |
| Temperature shock | Pre-warm the aqueous buffer or media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. | Maintaining a consistent temperature can improve solubility. |
Problem: Solution is initially clear but precipitate forms over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability in aqueous solution | Prepare fresh working solutions immediately before each experiment. | Minimizes the time for the compound to precipitate out of the solution. |
| Interaction with media components | If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the duration of the experiment, if possible. | Reduced protein binding may prevent compound precipitation. |
| pH of the buffer/media | Ensure the pH of your experimental solution is stable and appropriate for your assay. | A stable pH environment can help maintain compound solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). A solubility of up to 45 mg/mL (107.52 mM) in DMSO has been reported.[2]
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for short intervals to aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (serum-free or serum-containing, as required by the experiment)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired working concentrations.
-
Crucially, ensure the final concentration of DMSO in the working solution does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
To prepare the working solution, add the small volume of this compound stock directly to the larger volume of pre-warmed cell culture medium while gently vortexing to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your cell-based assay.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | 45 mg/mL | 107.52 mM | [2] |
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via CYP11A1 inhibition.
Experimental Workflow
Caption: Workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | P450 | TargetMol [targetmol.com]
- 3. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
Technical Support Center: Managing Opevesostat Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Opevesostat (also known as MK-5684 or ODM-208) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal, selective inhibitor of CYP11A1 (cholesterol side-chain cleavage enzyme).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of all steroid hormones from cholesterol. By inhibiting CYP11A1, this compound effectively suppresses the production of androgens, estrogens, glucocorticoids, and mineralocorticoids.[3]
Q2: What is the most common toxicity observed with this compound in animal models?
A2: The primary and expected toxicity of this compound in animal models is adrenal insufficiency.[4] This is a direct consequence of its mechanism of action, which blocks the production of essential corticosteroids. This on-target toxicity is considered reversible upon cessation of the compound's administration.
Q3: In which animal species has the preclinical safety of this compound been evaluated?
A3: Preclinical safety and toxicology studies for this compound have been conducted in rats and Beagle dogs.[5]
Q4: Are there known effects of this compound on other organs besides the adrenal glands?
A4: Preclinical Good Laboratory Practice (GLP) toxicology studies have indicated that the primary effects of this compound are observed in the endocrine and reproductive organs, which is consistent with its mechanism of inhibiting steroid hormone synthesis. Specific details on the nature and severity of effects on reproductive organs are not extensively detailed in publicly available literature.
Q5: Is corticosteroid replacement therapy necessary when administering this compound to animals?
A5: The necessity of corticosteroid replacement depends on the animal species and the dose of this compound. In studies with Beagle dogs, concomitant administration of corticosteroids was required to improve tolerability and prevent signs of dehydration at a dose of 10 mg/kg/day.[5] However, rats were reported to tolerate relatively high doses (75 mg/kg twice daily) without corticosteroid replacement.
Troubleshooting Guides
Issue 1: Animal exhibits signs of adrenal insufficiency (e.g., lethargy, dehydration, weight loss, hypotension).
Cause: This is the expected on-target toxicity of this compound due to the inhibition of glucocorticoid and mineralocorticoid synthesis.
Solution:
-
Immediate Supportive Care:
-
Administer intravenous (IV) fluids to correct dehydration and electrolyte imbalances. 0.9% sodium chloride is a suitable initial choice.[1]
-
If hypoglycemia is present, administer IV dextrose.
-
-
Hormone Replacement Therapy:
-
Glucocorticoid Replacement: Administer a rapid-acting glucocorticoid. Dexamethasone sodium phosphate (0.1 mg/kg, IV, every 12 hours) is a recommended initial treatment as it does not interfere with cortisol assays if an ACTH stimulation test is needed to confirm adrenal insufficiency.[6] For chronic management, oral prednisone (starting at 0.5 mg/kg twice daily and tapering to the lowest effective dose) can be used.[6]
-
Mineralocorticoid Replacement: If electrolyte monitoring reveals hyponatremia and hyperkalemia, mineralocorticoid replacement is necessary. Desoxycorticosterone pivalate (DOCP) can be administered at 2.2 mg/kg, IM, approximately every 25 days, with dose adjustments based on electrolyte monitoring.[6][7] Alternatively, oral fludrocortisone acetate can be used.[1]
-
-
Monitoring:
-
Closely monitor vital signs, body weight, and hydration status.
-
Perform regular serum biochemistry to monitor electrolytes (sodium, potassium), glucose, and kidney function (BUN, creatinine).
-
An ACTH stimulation test can be performed to definitively diagnose iatrogenic hypoadrenocorticism. A baseline cortisol sample is taken, followed by administration of synthetic ACTH (cosyntropin) and a second cortisol measurement after 1-2 hours. A minimal to no increase in cortisol confirms the diagnosis.[6]
-
Issue 2: Animal shows signs of dehydration despite fluid administration.
Cause: Inadequate mineralocorticoid replacement can lead to ongoing renal sodium and water loss, resulting in persistent dehydration.
Solution:
-
Assess Mineralocorticoid Dose:
-
Review the current mineralocorticoid replacement protocol (DOCP or fludrocortisone).
-
Measure serum sodium and potassium levels. Persistent hyponatremia and hyperkalemia indicate insufficient mineralocorticoid activity.
-
Adjust the dose or frequency of the mineralocorticoid based on electrolyte measurements.
-
-
Fluid Therapy Adjustment:
-
Ensure the volume and type of intravenous fluids are adequate to correct the ongoing losses.
-
Issue 3: Animal develops adverse effects related to corticosteroid replacement (e.g., polyuria, polydipsia, panting).
Cause: The dose of glucocorticoid (e.g., prednisone) may be too high for the individual animal.
Solution:
-
Taper Glucocorticoid Dose:
-
Gradually reduce the daily dose of prednisone to the lowest dose that controls the clinical signs of glucocorticoid deficiency without causing signs of overtreatment.[6]
-
For dogs on fludrocortisone, which has some glucocorticoid activity, it may be possible to wean them off supplemental prednisone entirely.[8]
-
Quantitative Data Summary
While specific quantitative data from the preclinical toxicology studies of this compound are not publicly available in detail, the following table summarizes the key dosing and tolerability findings from studies in rats and Beagle dogs.
| Animal Species | Dose | Concomitant Therapy | Observed Toxicities/Effects | Reference |
| Rat | 75 mg/kg twice daily | None | Tolerated without corticosteroid replacement. Primary effects on endocrine and reproductive organs. | [5] |
| Beagle Dog | 10 mg/kg/day for 4 weeks | Prednisone (2.5 mg/dog/day) and Fludrocortisone (0.1-0.15 mg/dog/day) | Required corticosteroid replacement to mitigate signs of dehydration. Primary effects on endocrine and reproductive organs. | [5] |
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Adrenal Insufficiency in Dogs
-
Baseline Assessment (Prior to First Dose):
-
Record body weight.
-
Perform a complete physical examination, including assessment of hydration status and blood pressure.
-
Collect blood for baseline complete blood count (CBC) and serum biochemistry (including electrolytes, glucose, BUN, creatinine).
-
Consider performing a baseline ACTH stimulation test to establish normal adrenal function.
-
-
Daily Monitoring:
-
Observe for clinical signs of adrenal insufficiency: lethargy, weakness, anorexia, vomiting, diarrhea, and dehydration.
-
Monitor body weight.
-
-
Weekly Monitoring (First 4 Weeks):
-
Perform a physical examination.
-
Collect blood for serum biochemistry, with a focus on sodium and potassium levels.
-
-
As-Needed Monitoring:
-
If clinical signs of adrenal insufficiency are observed, immediately perform a physical examination and collect blood for serum biochemistry.
-
An ACTH stimulation test may be warranted to confirm the diagnosis.
-
Protocol 2: Management of Acute Adrenal Crisis in a Laboratory Setting
-
Stabilization:
-
Glucocorticoid Administration:
-
Administer dexamethasone at 0.15–0.2 mg/kg/day.[6]
-
-
Correction of Severe Hyperkalemia (if cardiac abnormalities are present):
-
Transition to Chronic Management:
-
Once the animal is stable, transition from IV dexamethasone to oral prednisone.
-
Initiate mineralocorticoid therapy (DOCP or fludrocortisone) if not already started.
-
Monitor electrolytes closely during the transition.
-
Visualizations
Caption: this compound's mechanism of action via CYP11A1 inhibition.
Caption: Workflow for troubleshooting this compound-induced adrenal insufficiency.
References
- 1. Acute Adrenocortical Insufficiency - WSAVA2005 - VIN [vin.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C21H26N2O5S | CID 135151902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Management of hypoadrenocorticism (Addison’s disease) in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Dosage Protocol for Dogs with Addison’s Disease: A Randomized Controlled Clinical Trial | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 8. zora.uzh.ch [zora.uzh.ch]
Technical Support Center: Optimizing Opevesostat Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Opevesostat in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is highly dependent on the cell line and the assay being used. Based on preclinical data for CYP11A1 inhibitors, a broad starting range is recommended. For initial experiments, we suggest a logarithmic dilution series ranging from 10 nM to 100 µM. One study has shown that this compound (ODM-208) can inhibit the synthesis of key steroid hormones at nanomolar concentrations in vitro in a human adrenal cortex cell line (H295R)[1]. However, cytotoxicity of other CYP11A1 inhibitors in prostate cancer cell lines (DU145) has been observed in the micromolar range (e.g., IC50 values of 49.80 µM to 111.73 µM for similar compounds)[2]. Therefore, a wide range is necessary to determine the effective concentration for your specific cell model.
Q2: Which cell viability assay is most suitable for use with this compound?
A2: Standard colorimetric or fluorometric assays such as MTT, XTT, CCK-8, or resazurin-based assays can be used to assess the effect of this compound on cell viability. However, as this compound is a small molecule inhibitor, it is crucial to include proper controls to rule out any interference with the assay reagents or readout. For instance, performing a cell-free assay with this compound and the assay reagent can identify any direct chemical interactions.
Q3: My cell viability results with this compound are not consistent. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Cell Line Specificity: The expression of CYP11A1 and the dependence on steroid hormone signaling can vary significantly between different cancer cell lines. The effect of this compound will be more pronounced in cell lines that are sensitive to androgen or estrogen signaling.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that the working dilutions are freshly prepared for each experiment to avoid degradation.
-
Assay Interference: As mentioned in Q2, this compound may interfere with the assay itself. Always include a "compound only" control (no cells) to check for this.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Q4: Should I use serum-containing or serum-free media for my this compound experiments?
A4: This depends on your experimental question. Serum contains various growth factors and hormones that could potentially mask the effect of this compound, which acts by inhibiting steroid hormone synthesis.
-
For assessing direct cytotoxicity: Serum-containing medium is generally acceptable.
-
For studying the specific effect on hormone-dependent signaling: Using charcoal-stripped serum, which is depleted of steroid hormones, is highly recommended. This will create a more controlled environment to observe the impact of CYP11A1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on cell viability observed even at high concentrations. | The chosen cell line may not be dependent on the steroidogenesis pathway for survival. | Select a cell line known to be sensitive to androgen or estrogen signaling (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer). |
| The incubation time with this compound is too short. | Increase the incubation time (e.g., 48, 72, or 96 hours) to allow for the depletion of existing steroid hormones and to observe downstream effects on cell proliferation. | |
| High background signal in the assay. | This compound may be directly reducing the assay reagent (e.g., MTT tetrazolium salt). | Run a cell-free control with this compound at all tested concentrations to quantify any non-cellular reduction of the reagent. Subtract this background from your experimental values. |
| Unexpected increase in cell viability at certain concentrations. | This could be due to off-target effects or hormesis. | Carefully re-examine the dose-response curve and consider using an alternative viability assay to confirm the results. Further investigation into the mechanism at that specific concentration may be warranted. |
| High variability between replicate wells. | Uneven cell seeding or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to minimize evaporation. |
| Contamination of cell culture. | Regularly check for microbial contamination. |
Data Presentation
Table 1: In-Vitro Activity of CYP11A1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Concentration/IC50 | Reference |
| This compound (ODM-208) | H295R (adrenal cortex) | Steroid Synthesis | Pregnenolone & Testosterone Inhibition | nM range | [1] |
| CYP11A1 Inhibitor (Compound 6d) | DU145 (prostate cancer) | Cytotoxicity | IC50 | 49.80 µM | [2] |
| CYP11A1 Inhibitor (Compound 6a) | DU145 (prostate cancer) | Cytotoxicity | IC50 | 73.25 µM | [2] |
| CYP11A1 Inhibitor (Compound 6e) | DU145 (prostate cancer) | Cytotoxicity | IC50 | 111.73 µM | [2] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using an MTT Assay
1. Materials:
-
Cancer cell line of interest
-
Complete growth medium (and charcoal-stripped serum medium, if applicable)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in the appropriate culture medium. A common approach is a 10-point serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Also, include a "no-cell" control with medium and this compound at each concentration to test for assay interference.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits CYP11A1, blocking steroidogenesis.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting Opevesostat instability in long-term culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opevesostat, particularly concerning its stability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal, selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1] CYP11A1 is the first and rate-limiting enzyme in the steroid biosynthesis pathway, responsible for converting cholesterol to pregnenolone. By inhibiting CYP11A1, this compound suppresses the production of all downstream steroid hormones and their precursors, which can be crucial for the growth of hormone-dependent cancers like prostate cancer.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability of this compound. Refer to the table below for recommended storage conditions.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at a concentration of 50 mg/mL (119.47 mM), though ultrasonic assistance may be needed.
Q4: I am observing a decrease in the expected effect of this compound in my long-term cell culture experiment. What could be the cause?
A4: A decrease in the efficacy of this compound in long-term cultures could be due to several factors, including compound instability in the culture medium at 37°C, adsorption to plasticware, or cellular metabolism of the compound. It is crucial to determine the stability of this compound under your specific experimental conditions.
Q5: How can I determine the stability of this compound in my cell culture medium?
A5: The stability of this compound in your specific cell culture medium (e.g., DMEM with 10% FBS) at 37°C should be determined empirically. A general protocol for assessing compound stability using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is provided in the "Experimental Protocols" section of this guide. This will help you determine the half-life of this compound under your experimental conditions and guide the frequency of media changes with fresh compound.
Q6: Can serum in the cell culture medium affect this compound's stability and activity?
A6: Yes, components in serum can impact the stability and bioavailability of small molecules. Serum proteins may bind to the compound, which can either stabilize it or reduce its effective concentration.[2] It is recommended to assess the stability of this compound in your complete cell culture medium, including serum, as outlined in our recommended protocols.
Data Presentation
Table 1: this compound (MK-5684) Storage and Solubility
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | 3 years | - |
| 4°C | 2 years | - | |
| In Solvent (DMSO) | -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, cell culture-grade tubes or plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate solvents for HPLC/LC-MS analysis (e.g., acetonitrile, water with formic acid)
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Prepare a "time zero" sample by immediately processing an aliquot for analysis. This will serve as your baseline concentration.
-
Incubate the remaining aliquots at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 6, 12, 24, 48, 72 hours), remove an aliquot for analysis.
-
Process the samples for HPLC or LC-MS analysis to determine the concentration of this compound remaining.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life under your specific culture conditions.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits CYP11A1, blocking steroid synthesis.
Experimental Workflow
Caption: Workflow for troubleshooting this compound instability.
Logical Relationships
Caption: Decision tree for troubleshooting this compound activity.
References
Technical Support Center: Opevesostat Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Opevesostat (also known as MK-5684 or ODM-208) in preclinical models. The information is based on publicly available data and is intended to help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal, selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2][3][4] CYP11A1 is the first and rate-limiting enzyme in the steroid biosynthesis pathway, responsible for converting cholesterol to pregnenolone.[4] By inhibiting CYP11A1, this compound suppresses the production of all steroid hormones and their precursors.[5][6]
Q2: What are the expected on-target physiological effects of this compound in preclinical models?
A2: Due to its mechanism of action, this compound administration is expected to lead to a significant reduction in the circulating levels of all steroid hormones, including androgens, estrogens, and corticosteroids. In preclinical studies involving rats and dogs, the primary effects observed were consistent with the inhibition of CYP11A1, impacting endocrine and reproductive organs.[1][7]
Q3: Are there any known off-target effects of this compound?
A3: Based on available information, this compound is described as a selective inhibitor of CYP11A1.[2][5] The majority of reported preclinical findings are consistent with its on-target pharmacology.[1][7] However, comprehensive public data from broad off-target screening panels is limited. Researchers should always consider the possibility of off-target effects with any small molecule inhibitor and interpret their results accordingly.
Q4: Is corticosteroid replacement necessary when using this compound in animal models?
A4: Yes, in some preclinical models, particularly at higher doses, corticosteroid replacement has been shown to be necessary to mitigate the effects of adrenal insufficiency caused by this compound. For example, in studies with dogs, concomitant administration of corticosteroids improved the tolerability of this compound.[1] The need for and dosage of corticosteroid replacement should be carefully evaluated for each specific experimental design.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected toxicity or mortality in animal models. | Adrenal Insufficiency: this compound potently inhibits the production of essential corticosteroids. | - Implement corticosteroid replacement therapy (e.g., dexamethasone and fludrocortisone) as part of the experimental protocol.[1] - Monitor animals closely for signs of adrenal crisis (e.g., lethargy, weight loss, dehydration). - Consider reducing the dose of this compound. |
| High variability in tumor growth inhibition in xenograft models. | Inconsistent Drug Exposure: Issues with formulation, administration, or animal metabolism. | - Verify the stability and homogeneity of the this compound formulation. - Ensure accurate and consistent dosing administration. - Conduct pharmacokinetic studies to determine the drug exposure in the animal model. |
| Lack of efficacy in a cancer model expected to be hormone-driven. | Resistance Mechanisms: The cancer model may have developed resistance to androgen deprivation or may not be solely dependent on steroid hormone signaling. | - Characterize the steroid hormone receptor status and signaling pathways in your cancer model. - Consider combination therapies to overcome potential resistance. |
| Unexpected Phenotypes Unrelated to Steroidogenesis. | Potential Off-Target Effects: this compound may be interacting with other cellular targets. | - Conduct in vitro profiling of this compound against a panel of kinases, GPCRs, and other enzymes to identify potential off-target interactions. - Perform target validation experiments to confirm if the observed phenotype is a direct result of an off-target interaction. |
Data Presentation
Table 1: Summary of Preclinical Findings for this compound
| Preclinical Model | Dosage | Key Findings | Reference |
| Rats | 75 mg/kg twice daily | Tolerated without corticosteroid replacement. Primary effects on endocrine and reproductive organs. | [1][7] |
| Dogs | 10 mg/kg/day for 4 weeks | Higher doses led to signs of dehydration, likely due to adrenal insufficiency. Tolerability improved with corticosteroid replacement. | [1] |
| VCaP CRPC Xenograft Mouse Model | 30 mg/kg twice daily | Significant inhibition of tumor growth. Marked decrease in progesterone, corticosterone, and testosterone in adrenal and tumor tissue. No significant effect on body weight. | [1] |
| In vitro (H295R human adrenal cortex cell line) | Low nM concentrations | Potent inhibition of CYP11A1 enzyme and the formation of pregnenolone and testosterone. | [7] |
Table 2: Illustrative Selectivity Profile of a Hypothetical CYP11A1 Inhibitor
Note: The following data is for illustrative purposes only and does not represent actual data for this compound, which is not fully available in the public domain. Researchers should perform their own selectivity profiling.
| Target Enzyme | IC50 (nM) | Selectivity vs. CYP11A1 |
| CYP11A1 | 5 | - |
| CYP17A1 | >10,000 | >2000x |
| CYP21A2 | >10,000 | >2000x |
| CYP19A1 (Aromatase) | >10,000 | >2000x |
| CYP3A4 | 5,000 | 1000x |
| CYP2D6 | >10,000 | >2000x |
| CYP2C9 | >10,000 | >2000x |
Experimental Protocols
Disclaimer: The following are generalized protocols. Specific experimental details for this compound are not fully public. Researchers should optimize these protocols for their specific models and experimental questions.
In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., VCaP for prostate cancer) under standard conditions.
-
Harvest and resuspend cells in an appropriate matrix (e.g., Matrigel).
-
Subcutaneously implant the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using caliper measurements.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally at the desired dose and schedule (e.g., twice daily).
-
Administer vehicle to the control group.
-
If required, administer corticosteroid replacement to all groups.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize animals and collect tumors and relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Pharmacodynamic Analysis:
-
Collect blood samples at specified time points to measure serum steroid hormone levels using methods like LC-MS/MS.
-
Analyze steroid hormone levels in tumor tissue.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General preclinical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. urotoday.com [urotoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcf.org [pcf.org]
How to mitigate adrenal insufficiency side effects of Opevesostat in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the side effects of adrenal insufficiency when using Opevesostat in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause adrenal insufficiency?
A1: this compound is an investigational oral, non-steroidal, and selective inhibitor of CYP11A1.[1] CYP11A1 is the enzyme responsible for the first and rate-limiting step in steroid biosynthesis, converting cholesterol to pregnenolone.[2][3] By inhibiting this enzyme, this compound suppresses the production of all steroid hormones and their precursors, which can lead to adrenal insufficiency.[1][4]
Q2: What are the common clinical signs of adrenal insufficiency observed in animal models?
A2: Common signs of adrenal insufficiency in animal models can be vague and may include lethargy, muscle weakness, decreased appetite, weight loss, vomiting, and diarrhea. In more severe cases, or during an "adrenal crisis," you may observe hypovolemia, hypotension, and electrolyte imbalances such as hyponatremia (low sodium) and hyperkalemia (high potassium).[5][6]
Q3: What is the standard approach to mitigate this compound-induced adrenal insufficiency in clinical trials?
A3: In clinical trials, this compound is administered with supportive adrenal hormone replacement therapy. This typically includes a glucocorticoid, such as dexamethasone, and a mineralocorticoid, like fludrocortisone.[1][4] Hydrocortisone may also be used as a rescue medication.[7] This replacement therapy is considered clinically manageable and effective in preventing serious adverse events.[1][4]
Q4: Can adrenal insufficiency be reversed after stopping this compound treatment?
A4: The recovery of the hypothalamic-pituitary-adrenal (HPA) axis after drug-induced suppression can vary. In clinical studies, adrenal recovery is a key parameter that is monitored after treatment.[2] For preclinical studies, it is advisable to continue hormone replacement therapy for a period after this compound withdrawal and monitor for the return of normal adrenal function.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in the this compound-treated group. | Severe, unmanaged adrenal crisis. | 1. Immediately review your hormone replacement protocol. Ensure correct dosing and administration of dexamethasone and fludrocortisone.2. For future cohorts, consider a higher initial dose of replacement therapy and taper down once the animals are stable.3. Implement more frequent monitoring of clinical signs and electrolytes. |
| Animals appear lethargic and have significant weight loss despite hormone replacement. | Inadequate glucocorticoid or mineralocorticoid replacement. | 1. Increase the dose of dexamethasone and/or fludrocortisone incrementally.2. Check for signs of dehydration and electrolyte imbalance (see monitoring protocol below).3. Ensure consistent drug administration and formulation. |
| Blood analysis shows hyponatremia and hyperkalemia. | Insufficient mineralocorticoid activity. | 1. Increase the dose of fludrocortisone.2. Monitor serum electrolytes more frequently (e.g., daily initially, then every few days).3. Ensure adequate salt intake in the diet. |
| ACTH stimulation test shows a flat cortisol/corticosterone response. | This is the expected effect of this compound, confirming CYP11A1 inhibition. | This is not an issue to be troubleshooted but rather a confirmation of the drug's mechanism of action. Continue with the planned hormone replacement therapy to manage the resulting adrenal insufficiency. |
Experimental Protocols
Prophylactic Hormone Replacement Therapy
This protocol is designed to be initiated concurrently with this compound administration to prevent the onset of severe adrenal insufficiency.
1. Dose Calculation for Glucocorticoid and Mineralocorticoid Replacement:
Human clinical trial doses for supportive therapy with this compound are approximately 1-1.5 mg of dexamethasone and 0.1 mg of fludrocortisone daily.[1][4] These doses can be converted to an approximate animal equivalent dose (AED) based on body surface area. The following table provides a starting point for common rodent models.
| Compound | Human Dose (mg/kg) | Conversion Factor (Human to Rat) | Rat AED (mg/kg) | Conversion Factor (Human to Mouse) | Mouse AED (mg/kg) |
| Dexamethasone | ~0.02 | x 6.2 | ~0.124 | x 12.3 | ~0.246 |
| Fludrocortisone | ~0.0014 | x 6.2 | ~0.0087 | x 12.3 | ~0.0172 |
Note: These are estimated starting doses and may require optimization for your specific animal model and experimental conditions.
2. Materials:
-
Dexamethasone
-
Fludrocortisone acetate
-
Vehicle for administration (e.g., sterile saline, drinking water)
3. Procedure:
-
Prepare fresh solutions of dexamethasone and fludrocortisone at the desired concentrations based on the calculated AED.
-
Administer the replacement hormones daily. Oral administration via gavage or in the drinking water are common methods.
-
The timing of administration should be consistent each day.
-
Begin hormone replacement on the same day as the first dose of this compound.
Monitoring for Adrenal Insufficiency
Regular monitoring is critical to ensure the well-being of the animals and the validity of the experimental results.
1. Clinical Observations:
-
Frequency: Daily
-
Parameters:
-
Body weight
-
Food and water intake
-
General appearance (posture, coat condition)
-
Activity level
-
2. Serum Electrolyte Analysis:
-
Frequency: Baseline (before treatment), then 1-2 times per week for the first two weeks, and weekly thereafter. More frequent monitoring is advised if clinical signs of distress are observed.
-
Procedure:
-
Collect a small blood sample (e.g., via tail vein).
-
Analyze the serum for sodium and potassium concentrations.
-
A sodium-to-potassium ratio of less than 27:1 is often indicative of adrenal insufficiency.[8]
-
3. ACTH Stimulation Test (to confirm adrenal suppression):
-
Purpose: To confirm the pharmacological effect of this compound by demonstrating a lack of cortisol/corticosterone production in response to ACTH.
-
Procedure (Rodent Protocol):
-
Collect a baseline blood sample for cortisol/corticosterone measurement.
-
Administer synthetic ACTH (cosyntropin) at a dose of 5 mcg/kg intravenously or intramuscularly.[4]
-
Collect a second blood sample 60-90 minutes after ACTH administration.[4]
-
Analyze both samples for cortisol/corticosterone levels. A minimal to no increase in cortisol/corticosterone after ACTH stimulation is expected in animals treated with this compound.
-
Visualizations
Caption: this compound's mechanism of action, inhibiting the CYP11A1 enzyme.
Caption: Experimental workflow for mitigating adrenal insufficiency.
Caption: Troubleshooting logic for adverse effects.
References
- 1. urotoday.com [urotoday.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion between animals and human [targetmol.com]
- 4. ACTH Stimulation Testing: A Low-Dose Protocol - Veterinary Practice News Canada [veterinarypracticenews.ca]
- 5. Subspecies-specific response to ACTH challenge test in the house mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fludrocortisone | Florinef | Corticosteroids | TargetMol [targetmol.com]
- 7. merck.com [merck.com]
- 8. sysrevpharm.org [sysrevpharm.org]
Opevesostat Technical Support Center: A Guide to Cell Line-Specific Responses
Welcome to the Opevesostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cell line-specific responses to this compound (also known as ODM-208 and MK-5684), a potent and selective inhibitor of CYP11A1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during in vitro experiments with this compound.
Q1: Why do I observe variable sensitivity to this compound across different prostate cancer cell lines?
A1: The differential sensitivity of prostate cancer cell lines to this compound is primarily linked to their dependence on androgen receptor (AR) signaling and their capacity for intracrine steroid biosynthesis. This compound's mechanism of action is the inhibition of CYP11A1, the first and rate-limiting enzyme in the steroid biosynthesis pathway.[1][2] Therefore, cell lines that are more reliant on de novo steroid synthesis to activate the AR will be more sensitive.
-
High Sensitivity (Expected): Cell lines like VCaP and potentially some patient-derived xenografts (PDXs) that express high levels of AR and are known to have active intracrine steroid synthesis are expected to be highly sensitive to this compound.
-
Moderate Sensitivity (Expected): Androgen-sensitive cell lines such as LNCaP and castration-resistant lines that still rely on AR signaling, like 22Rv1 , are expected to show moderate sensitivity. These cell lines express CYP11A1, suggesting some level of intrinsic steroid production.
-
Low Sensitivity/Resistance (Expected): Androgen-independent cell lines like PC-3 and DU-145 , which lack significant AR expression and signaling, are expected to be largely resistant to this compound's primary mechanism of action.
Q2: I am not seeing the expected level of growth inhibition in my AR-positive cell line. What could be the reason?
A2: Several factors could contribute to a weaker-than-expected response in AR-positive cell lines:
-
Low Intracrine Steroid Synthesis: The specific sub-clone or passage number of your cell line may have low expression or activity of CYP11A1 and other steroidogenic enzymes. While some studies have detected CYP11A1 in lines like LNCaP and 22Rv1, the levels are significantly lower than in adrenal tissues.
-
Alternative AR Activation: The AR in your cell line might be activated by mechanisms independent of de novo steroid synthesis. This can include AR splice variants (e.g., AR-V7 in 22Rv1) that are constitutively active or promiscuous activation by other growth factor signaling pathways.
-
Experimental Conditions: Ensure that the cell culture medium is not supplemented with androgens or other steroids that could bypass the effect of this compound. The use of charcoal-stripped serum is crucial.
-
Drug Concentration and Treatment Duration: Verify the concentration and stability of your this compound stock. A dose-response experiment with an appropriate treatment duration (e.g., 72-96 hours) is recommended to determine the optimal inhibitory concentration.
Q3: Can this compound be used in combination with other anti-cancer agents?
A3: Yes, based on its mechanism of action, this compound is a strong candidate for combination therapies. In clinical trials, it is being evaluated in combination with hormone replacement therapy. For preclinical studies, combinations with AR antagonists (e.g., enzalutamide) or inhibitors of other signaling pathways could be explored to achieve synergistic effects, especially in castration-resistant settings.
Q4: How does the presence of Androgen Receptor (AR) mutations affect sensitivity to this compound?
A4: Clinical data suggests that patients with activating mutations in the AR ligand-binding domain (LBD) may be particularly sensitive to this compound. These mutations can lead to promiscuous activation of the AR by precursor steroids. By inhibiting the production of all steroid precursors, this compound can effectively shut down this activation pathway. Therefore, cell lines harboring such mutations may exhibit increased sensitivity.
Quantitative Data Summary
While direct comparative IC50 values for this compound across a wide panel of prostate cancer cell lines are not extensively available in published literature, the following table summarizes the expected sensitivity based on the known characteristics of commonly used cell lines and the mechanism of action of this compound.
| Cell Line | AR Status | Androgen Dependence | Expected this compound Sensitivity | Key Characteristics |
| LNCaP | Positive (T877A mutant) | Dependent | Moderate | Expresses AR and is sensitive to androgens. Possesses some steroidogenic capacity. |
| VCaP | Positive (Wild-type, amplified) | Dependent | High | Overexpresses wild-type AR and is known for active intracrine steroid synthesis. |
| 22Rv1 | Positive (H874Y mutant, expresses AR-V7) | Castration-Resistant, AR-driven | Moderate | Expresses both full-length AR and the constitutively active AR-V7 splice variant. |
| PC-3 | Negative | Independent | Low / Resistant | Lacks AR expression; growth is independent of androgen signaling. |
| DU-145 | Negative | Independent | Low / Resistant | Lacks functional AR expression; growth is independent of androgen signaling. |
| NCI-H295R | N/A (Adrenocortical Carcinoma) | N/A | High (for steroidogenesis inhibition) | Gold standard for studying steroidogenesis; high expression of CYP11A1. |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on the viability of prostate cancer cell lines.
-
Cell Seeding:
-
Culture prostate cancer cell lines in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the appropriate cell culture medium (containing charcoal-stripped serum if studying androgen-dependent effects) to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot for AR and Steroidogenic Enzymes
This protocol can be used to assess the expression levels of the Androgen Receptor (AR) and key steroidogenic enzymes.
-
Protein Extraction:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, CYP11A1, or other proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Visualizations
Signaling Pathway of this compound's Action
References
Technical Support Center: Enhancing Opevesostat Bioavailability in Murine Models
This technical support hub is designed for researchers, scientists, and professionals in drug development. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during experiments aimed at improving the oral bioavailability of Opevesostat in mice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also identified as MK-5684 or ODM-208, is an orally administered, non-steroidal selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2][3][4] As the enzyme responsible for the cholesterol side-chain cleavage, CYP11A1 performs the initial and rate-limiting step in the biosynthesis of all steroid hormones.[4][5] By inhibiting CYP11A1, this compound effectively halts the production of steroid hormones and their precursors that can activate the androgen receptor signaling pathway.[1][5][6] This action is of significant interest in treating conditions like metastatic castration-resistant prostate cancer (mCRPC).[1][7][8]
Q2: Why is it critical to improve the oral bioavailability of this compound in preclinical mouse studies?
Enhancing oral bioavailability is essential for achieving consistent and sufficient drug exposure in mouse models. This consistency is fundamental for the accurate evaluation of the compound's efficacy and toxicity. Inconsistent or low bioavailability can produce ambiguous or erroneous results, often necessitating higher dosages which may introduce off-target effects.
Q3: What are the primary factors that can lead to low oral bioavailability of a compound like this compound in mice?
Several factors can impede the oral bioavailability of a drug:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in gastrointestinal fluids, which is a prerequisite for absorption.[9][10][11]
-
Low Intestinal Permeability: The drug may have difficulty passing through the intestinal wall to enter the bloodstream.[11]
-
First-Pass Metabolism: A significant portion of the drug may be metabolized by the liver after absorption from the gut, reducing the amount that reaches systemic circulation.[10]
-
Efflux by Transporters: The drug could be actively transported back into the intestinal lumen by proteins such as P-glycoprotein.[12]
Q4: What formulation strategies can be employed to increase the oral bioavailability of this compound in mice?
A variety of formulation techniques can be utilized to improve the oral bioavailability of drugs with poor solubility:
-
Lipid-Based Formulations: These are effective for enhancing the solubility and absorption of lipophilic drugs and include systems like self-emulsifying drug delivery systems (SEDDS).[9][10][12][13]
-
Polymer-Based Excipients: These can help to stabilize the amorphous (non-crystalline) state of a drug and maintain a state of supersaturation within the gastrointestinal tract.[9]
-
Nanonization: By reducing the particle size of the drug to the nanometer scale, the surface area is dramatically increased, which can lead to faster dissolution and improved solubility.[12][14]
-
Use of Surfactants: These agents can improve the wetting and solubilization of a drug compound.[9][15]
-
Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the systemic exposure of the co-administered drug.[12][16]
Troubleshooting Guides
Problem 1: Significant variability in the plasma concentrations of this compound among individual mice.
-
Possible Cause 1: Inconsistent Dosing Technique.
-
Troubleshooting: Standardize the oral gavage procedure to ensure accuracy. Confirm the dosing volume and the homogeneity of the formulation. It is advisable to have highly trained personnel perform the dosing.
-
-
Possible Cause 2: Formulation Instability.
-
Troubleshooting: Assess the stability of your this compound formulation. Ensure that the drug remains in suspension or solution and does not precipitate over the duration of the experiment. If stability is a concern, prepare fresh formulations immediately before each use.
-
-
Possible Cause 3: Influence of Food.
-
Troubleshooting: The presence of food in the gastrointestinal tract can significantly alter drug absorption.[13] Implement a consistent fasting period for all animals before dosing. A fast of 4 to 6 hours is generally sufficient for mice.
-
Problem 2: Low overall systemic exposure (Area Under the Curve - AUC) of this compound.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting: If the aqueous solubility of this compound is limiting its absorption, consider re-formulating the drug using one of the strategies outlined in FAQ Q4, such as creating a lipid-based formulation or a nanosuspension.
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting: A high rate of metabolism in the liver can substantially decrease bioavailability. While this cannot be altered through formulation alone, being aware of this possibility is important for data interpretation. For certain preclinical questions, alternative administration routes might be necessary.
-
-
Possible Cause 3: Inefficient Permeability.
-
Troubleshooting: The drug may not be effectively traversing the intestinal lining. The use of permeability enhancers could be investigated, but this must be done with caution due to the potential for intestinal toxicity.
-
Problem 3: Observation of unexpected toxicity or adverse events in the mice.
-
Possible Cause 1: High Peak Plasma Concentration (Cmax) from a rapid absorption formulation.
-
Troubleshooting: Certain bioavailability-enhancing formulations can cause a sharp increase in plasma concentration. If this correlates with adverse effects, a formulation that provides a more controlled or sustained release of the drug should be considered.
-
-
Possible Cause 2: Toxicity of the Excipients.
-
Troubleshooting: The excipients in the formulation could be contributing to the observed toxicity. Consult scientific literature for the safety profiles of the chosen excipients at the administered concentrations. It is also crucial to include a vehicle-only control group in your study to isolate the effects of the formulation itself.
-
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 165 ± 40 | 2.0 | 950 ± 220 | 16 |
| Solution in 10% DMSO + 40% PEG300 | 50 | 470 ± 95 | 1.0 | 2800 ± 560 | 47 |
| Lipid-Based Formulation (SEDDS) | 50 | 820 ± 160 | 0.5 | 4900 ± 980 | 82 |
| Nanosuspension | 50 | 980 ± 190 | 0.5 | 5600 ± 1120 | 93 |
| Intravenous (IV) | 10 | 1250 ± 210 | 0.08 | 6000 ± 1200 | 100 |
Note: The data presented in this table are hypothetical and for illustrative purposes. They are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration in Mice
-
Materials: this compound active pharmaceutical ingredient (API), a suitable stabilizer (e.g., polyvinylpyrrolidone - PVP), milling media (e.g., yttria-stabilized zirconium oxide beads), and purified water.
-
Procedure:
-
Create a pre-suspension of this compound (e.g., at 10 mg/mL) in an aqueous solution containing the stabilizer (e.g., 2% w/v PVP).
-
Transfer this pre-suspension into a milling chamber that contains the milling media.
-
Begin the milling process at a controlled temperature (e.g., 4°C) for a predetermined time (e.g., 4 hours).
-
Take samples from the suspension at regular intervals to check the particle size with a particle size analyzer.
-
Continue milling until the target particle size is reached (e.g., an average diameter of less than 200 nm).
-
Carefully separate the resulting nanosuspension from the milling media.
-
Perform final characterization of the nanosuspension, including particle size, zeta potential, and drug concentration.
-
Protocol 2: Oral Bioavailability Assessment of this compound in Mice
-
Animals: Use male CD-1 mice (or another appropriate strain) that are 8-10 weeks old.
-
Experimental Groups:
-
Group 1: Administer the test this compound formulation (e.g., nanosuspension) via oral gavage (n=5).
-
Group 2: Administer this compound in a reference vehicle via oral gavage (n=5).
-
Group 3: Administer this compound via intravenous (IV) injection to determine absolute bioavailability (n=5).
-
-
Procedure:
-
Fast the mice for 4 hours before dosing, allowing free access to water.
-
Administer the assigned formulation at the specified dose.
-
Collect blood samples at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours after dosing), for instance, through saphenous vein puncture.[17]
-
Process the blood samples to isolate plasma, and store the plasma at -80°C until it is ready for analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use appropriate software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Determine the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100 .
-
Visualizations
Caption: this compound inhibits CYP11A1, blocking steroid hormone production.
Caption: Workflow for improving this compound bioavailability in mice.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Society of Urologic Oncology - MK-5684-003: A PHASE 3 STUDY OF CYP11A1 INHIBITOR this compound VERSUS NEXT-GENERATION HORMONAL AGENT (NHA) SWITCH IN METASTATIC CASTRATION-RESISTANT PROSTATE CANCER AFTER NHA AND TAXANE-BASED CHEMOTHERAPY [suo-abstracts.secure-platform.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. merck.com [merck.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. urotoday.com [urotoday.com]
- 9. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 14. mdpi.com [mdpi.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. tandfonline.com [tandfonline.com]
- 17. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Variability of Opevesostat: A Technical Support Center
For researchers and drug development professionals utilizing Opevesostat, ensuring experimental reproducibility is paramount. As an investigational compound, batch-to-batch variability can arise from subtle differences in synthesis, purification, or handling, potentially impacting experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help users identify, mitigate, and manage this variability.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
Inconsistent results between experiments using different batches of this compound can be a significant source of frustration. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Inconsistent In Vitro Potency (e.g., variable IC50 values)
You observe a significant shift in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays when using a new batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in vitro potency.
Step-by-Step Guidance:
-
Qualify the New Batch: Before extensive use, it is critical to qualify each new batch of this compound. This involves verifying its identity, purity, and concentration.
-
Compare Purity and Identity: Use analytical methods to compare the new batch against a previously validated, well-performing batch. Refer to the "Key Quality Control Experiments for this compound" section for detailed protocols.
-
Assess Solubility and Stability: Confirm that this compound from the new batch dissolves completely in your vehicle and remains stable in the assay medium for the duration of the experiment. Poor solubility can lead to a lower effective concentration and an artificially high IC50.
-
Review Assay Controls: Scrutinize the performance of your positive and negative controls. If controls are also behaving unexpectedly, the issue may lie with the assay itself (e.g., cell passage number, reagent variability) rather than the this compound batch.
-
Contact the Supplier: If you detect discrepancies in the analytical profile or continue to observe inconsistent results, contact the supplier. Request the certificate of analysis (CoA) for the specific batch and inquire about any known differences from previous lots.
Problem 2: Altered In Vivo Efficacy or Pharmacokinetic (PK) Profile
A new batch of this compound shows reduced tumor growth inhibition or a different pharmacokinetic profile in animal models compared to previous studies.
Troubleshooting Workflow
Technical Support Center: Opevesostat Resistance in Prostate Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to opevesostat in prostate cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an oral, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2] CYP11A1 catalyzes the conversion of cholesterol to pregnenolone, which is the first and rate-limiting step in the biosynthesis of all steroid hormones.[2][3] By inhibiting CYP11A1, this compound suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer growth.[2][3]
Q2: What is the rationale for using this compound in castration-resistant prostate cancer (CRPC)?
In CRPC, prostate cancer progresses despite androgen deprivation therapy (ADT).[4] Resistance mechanisms often involve the reactivation of the AR signaling pathway.[4] This can be due to intratumoral androgen synthesis, AR gene amplification, or the development of AR mutations that allow activation by other steroid precursors.[5][6] this compound, by blocking the very first step of steroidogenesis, aims to eliminate all potential ligands for the AR, thereby overcoming these resistance mechanisms.[2] Clinical trial data has shown promising anti-tumor activity, particularly in patients with activating mutations in the AR ligand-binding domain (AR-LBD).[2][7][8]
Q3: What are the known clinical responses to this compound in mCRPC?
The Phase I/II CYPIDES trial provided key data on this compound's efficacy. Notably, responses were more frequent in patients with AR-LBD mutations.
| Metric | AR-LBD Mutation Positive | AR-LBD Wild-Type |
| PSA50 Response | 53% - 73.7% | 8.7% - 16.7% |
| PSA30 Response | 68% - 69.8% | 29% - 30% |
| Objective Response Rate | 19% | 5% |
| Data from the CYPIDES Phase I/II trial. PSA50 and PSA30 refer to a 50% and 30% reduction in Prostate-Specific Antigen levels, respectively. Objective response rate is based on RECIST criteria for soft-tissue disease.[7][9] |
Troubleshooting Guides
Issue 1: Prostate cancer cells demonstrate reduced sensitivity to this compound in vitro after initial response.
This could indicate the development of acquired resistance. Here are potential mechanisms and how to investigate them:
Potential Cause 1.1: Emergence of Constitutively Active Androgen Receptor Splice Variants (AR-Vs)
-
Hypothesis: Cells may begin to express AR splice variants, such as AR-V7, which lack the ligand-binding domain.[10][11] These variants are constitutively active and do not require a steroid ligand for activation, thus bypassing the effect of this compound.[10][11]
-
Troubleshooting/Investigation:
-
RT-qPCR or Digital Droplet PCR (ddPCR): Analyze the mRNA expression levels of common AR splice variants (e.g., AR-V7, AR-V567es) in your resistant cell lines compared to the parental, sensitive cells.
-
Western Blot: Detect the truncated protein products of AR-Vs.
-
Functional Assays: Use siRNA to knock down specific AR-Vs in the resistant cells and assess if sensitivity to this compound is restored.
-
Potential Cause 1.2: Upregulation of Bypass Signaling Pathways
-
Hypothesis: To survive without AR signaling, cancer cells may upregulate alternative growth and survival pathways, such as the PI3K/AKT/mTOR or Wnt signaling pathways.[12] The glucocorticoid receptor (GR) has also been implicated as a potential bypass mechanism.[12][13]
-
Troubleshooting/Investigation:
-
Phospho-protein arrays or Western Blot: Screen for the activation (phosphorylation) of key proteins in major survival pathways (e.g., p-AKT, p-ERK, β-catenin).
-
Inhibitor Studies: Treat resistant cells with this compound in combination with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor) to see if sensitivity is restored.
-
Potential Cause 1.3: Alterations in AR Co-regulators and Epigenetic Modifiers
-
Hypothesis: Overexpression or altered activity of AR co-activators, such as ATAD2, may enhance the transcriptional activity of the remaining low levels of AR or other transcription factors, promoting cell survival. ATAD2 is a coactivator for both AR and the MYC oncogene and is often overexpressed in aggressive tumors.[14]
-
Troubleshooting/Investigation:
-
Gene Expression Analysis (qPCR/RNA-seq): Compare the expression levels of known AR co-regulators (e.g., ATAD2, SRC family members, FOXA1, GATA2) between sensitive and resistant cells.[4][15]
-
Chromatin Immunoprecipitation (ChIP): Investigate if there are changes in the binding of these co-regulators to the promoter regions of key survival genes in resistant cells.
-
Knockdown Experiments: Use shRNA or CRISPR to reduce the expression of overexpressed co-regulators and assess the impact on cell viability and this compound sensitivity.
-
Issue 2: A subset of prostate cancer cell lines shows intrinsic (de novo) resistance to this compound.
Potential Cause 2.1: Pre-existing AR Splice Variants
-
Hypothesis: Some prostate cancer cell lines may already have a significant population of cells expressing AR-Vs, making them inherently less dependent on ligand-activated AR signaling.[16]
-
Troubleshooting/Investigation:
-
Baseline AR-V Profiling: Before initiating treatment, characterize the baseline expression of AR-Vs in your panel of prostate cancer cell lines.
-
Potential Cause 2.2: AR-Independent Phenotype
-
Hypothesis: The cell line may not be driven by AR signaling. This is characteristic of certain subtypes of prostate cancer, such as neuroendocrine prostate cancer (NEPC).
-
Troubleshooting/Investigation:
-
Marker Analysis: Assess the expression of neuroendocrine markers (e.g., chromogranin A, synaptophysin) and AR expression levels.
-
Androgen Response Assays: Confirm that the cell line's growth is not significantly affected by androgens or anti-androgens.
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Prostate Cancer Cell Lines
This protocol is adapted from methods used to generate resistance to other cancer therapies.[17]
-
Determine the IC50 of this compound:
-
Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates.
-
After 24 hours, treat with a range of this compound concentrations for 72-96 hours.
-
Assess cell viability using an MTS or similar assay to determine the concentration that inhibits growth by 50% (IC50).
-
-
Induce Resistance through Dose Escalation:
-
Culture cells in their determined IC50 concentration of this compound.
-
Monitor the cells. Initially, most cells will die. Allow the surviving cells to repopulate.
-
Once the cells are growing steadily at the IC50 concentration, double the dose of this compound.
-
Repeat this process of dose escalation, allowing the cells to adapt and repopulate at each new concentration.
-
-
Characterize the Resistant Phenotype:
-
Once a stable resistant cell line is established (e.g., growing in 10x the original IC50), confirm the shift in IC50 compared to the parental cell line.
-
Cryopreserve stocks of the resistant and parental cell lines for comparative studies.
-
Protocol 2: Assessing Drug Sensitivity using a Colony Formation Assay
This assay measures the ability of single cells to proliferate and form colonies under drug treatment.
-
Cell Plating:
-
Plate a low density of cells (e.g., 1,000-2,000 cells per well) in 6-well plates.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are present in the control wells.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Wash away excess stain, allow the plates to dry, and then count the colonies or solubilize the stain and measure the absorbance.
-
Protocol 3: Detection of AR-LBD Mutations from Circulating Tumor DNA (ctDNA)
This is a clinically relevant method for identifying mutations that may predict response to this compound.[3]
-
Sample Collection: Collect peripheral blood from patients in specialized tubes that preserve cell-free DNA.
-
Plasma Isolation: Separate plasma from whole blood by centrifugation.
-
ctDNA Extraction: Isolate ctDNA from the plasma using a commercially available kit.
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the extracted ctDNA.
-
Use a targeted sequencing panel that covers the AR gene, particularly the ligand-binding domain, or perform whole-exome/genome sequencing.
-
Next-generation sequencing (NGS) is commonly employed.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants, including single nucleotide variants (SNVs) and insertions/deletions (indels), within the AR gene.
-
Annotate the identified mutations to determine their potential functional impact.
-
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. urotoday.com [urotoday.com]
- 3. youtube.com [youtube.com]
- 4. urotoday.com [urotoday.com]
- 5. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. urotoday.com [urotoday.com]
- 8. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Pharmacokinetics of ODM-208 in Patients With Metastatic Castration-resistant Prostate Cancer [clin.larvol.com]
- 10. Androgen Receptor: How splicing confers treatment resistance in prostate cancer | eLife [elifesciences.org]
- 11. AR Splicing Variants and Resistance to AR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct cooperation between androgen receptor and E2F1 reveals a common regulation mechanism for androgen-responsive genes in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 16. Splice Variants of Androgen Receptor and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Opevesostat degradation in experimental setups
This technical support center provides guidance and answers frequently asked questions regarding the handling and use of Opevesostat in experimental setups. Our goal is to help researchers, scientists, and drug development professionals prevent compound degradation and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MK-5684 or ODM-208) is an orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] CYP11A1 is the enzyme that catalyzes the first and rate-limiting step in steroid biosynthesis, the conversion of cholesterol to pregnenolone.[3] By inhibiting CYP11A1, this compound suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor signaling pathway.[2] This mechanism of action is being investigated for the treatment of hormone-dependent cancers, such as metastatic castration-resistant prostate cancer (mCRPC).[1][2]
Q2: How should I store this compound powder?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C for up to several years. For short-term storage (days to weeks), it can be stored at 0-4°C. The product is generally stable for a few weeks during ordinary shipping at ambient temperatures.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO. For example, a stock solution of 10 mM in DMSO is a common practice. To aid dissolution, sonication may be used.
Q4: What are the recommended storage conditions for this compound stock solutions?
Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage conditions are:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
Q5: How should I prepare working solutions for my experiments?
Working solutions should ideally be freshly prepared for each experiment by diluting the stock solution in the appropriate experimental buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Preventing this compound Degradation
While specific public data on this compound's degradation pathways is limited, this guide provides general principles and troubleshooting steps to minimize potential degradation in your experimental setups.
Issue 1: Loss of this compound activity or inconsistent results over time.
This could be due to the degradation of the compound in your working solutions or during the experiment.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| pH Instability | The stability of small molecules can be pH-dependent. If your experimental buffer is acidic or basic, this compound may be susceptible to hydrolysis. Troubleshooting Step: Perform a pilot stability study by incubating this compound in your experimental buffer at the working concentration and temperature for the duration of your experiment. Analyze the remaining compound at different time points using a suitable analytical method like HPLC. |
| Light Sensitivity | Exposure to light, especially UV light, can cause photodegradation of chemical compounds. Troubleshooting Step: Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Temperature Instability | Elevated temperatures can accelerate the degradation of chemical compounds. Troubleshooting Step: Keep stock and working solutions on ice when not in use. For long-term experiments at physiological temperatures (e.g., 37°C), assess the stability of this compound under these conditions. |
| Oxidative Degradation | Some compounds are sensitive to oxidation. Troubleshooting Step: If you suspect oxidative degradation, consider degassing your buffers or using antioxidants, provided they do not interfere with your experimental system. |
| Interaction with Other Reagents | Components of your experimental medium or other added reagents could potentially react with this compound. Troubleshooting Step: Review the chemical compatibility of this compound with all components of your experimental setup. If a specific reagent is suspected, perform a stability study with and without that reagent. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₅S | [1] |
| Molecular Weight | 418.51 g/mol | [1] |
| Solubility in DMSO | ≥ 10 mM | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder (Long-term) | -20°C | Years | Keep dry and dark. |
| Powder (Short-term) | 0 - 4°C | Days to weeks | Keep dry and dark. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.185 mg of this compound (Molecular Weight = 418.51 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting steroid hormone synthesis.
Caption: Troubleshooting workflow for investigating this compound degradation.
References
Validation & Comparative
Opevesostat vs. Abiraterone: A Preclinical and Clinical Comparison in Metastatic Castration-Resistant Prostate Cancer
A Guide for Researchers and Drug Development Professionals
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, driven by persistent androgen receptor (AR) signaling despite androgen deprivation therapy. Two key therapeutic strategies involve the inhibition of steroid biosynthesis to curtail the production of androgens that fuel tumor growth. This guide provides a comparative overview of opevesostat (formerly ODM-208, MK-5684), a first-in-class CYP11A1 inhibitor, and abiraterone acetate, an established CYP17A1 inhibitor, based on available preclinical and clinical trial information.
Mechanism of Action: Targeting Steroidogenesis at Different Key Steps
This compound and abiraterone both disrupt the production of androgens but target different enzymes in the steroid biosynthesis pathway.
-
This compound: This investigational drug is an oral, non-steroidal, and selective inhibitor of cholesterol side-chain cleavage enzyme (CYP11A1).[1][2] CYP11A1 catalyzes the first and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. By inhibiting this initial step, this compound is designed to suppress the production of all steroid hormones and their precursors that could potentially activate the androgen receptor signaling pathway.[3][4]
-
Abiraterone: Abiraterone acetate is the prodrug of abiraterone, an oral, irreversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1).[5][6][7] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[8] By blocking CYP17A1, abiraterone significantly reduces the production of androgens in the testes, adrenal glands, and the tumor microenvironment.[8][9]
The differential targeting of CYP11A1 by this compound and CYP17A1 by abiraterone represents a key distinction in their mechanisms of action, with this compound acting further upstream in the steroid biosynthesis cascade.
Head-to-Head Comparison: Preclinical Data
As of late 2025, publicly available peer-reviewed literature does not contain direct head-to-head preclinical studies comparing the efficacy of this compound and abiraterone in in vitro or in vivo models of mCRPC. The preclinical development of this compound has progressed to late-stage clinical trials, and detailed comparative preclinical data has not been extensively published.
Clinical Trials: The OMAHA Program
The most direct comparison of this compound and abiraterone is currently being conducted in a series of Phase 3 clinical trials known as the OMAHA program. These trials are designed to evaluate the efficacy and safety of this compound in various mCRPC patient populations, with abiraterone or enzalutamide as a comparator.
Table 1: Overview of Key Phase 3 Clinical Trials Comparing this compound and Abiraterone
| Trial Identifier | Study Name | Patient Population | Intervention Arm | Comparator Arm | Primary Endpoints |
| NCT06136624 | OMAHA1 / MK-5684-003 | mCRPC patients who have failed one prior novel hormonal agent (NHA) and one or two prior taxanes.[3][4] | This compound + Hormone Replacement Therapy (HRT) | Abiraterone or Enzalutamide[3] | Overall Survival (OS), Radiographic Progression-Free Survival (rPFS) by AR LBD mutation status.[3] |
| NCT06136650 | OMAHA2a / MK-5684-004 | mCRPC patients who have progressed after one prior NHA.[10][11] | This compound + Dexamethasone + Fludrocortisone | Abiraterone Acetate + Prednisone or Enzalutamide[10][11] | rPFS, OS[10] |
Experimental Protocols: A Glimpse from Clinical Trial Designs
While detailed preclinical experimental protocols for a direct comparison are not available, the design of the ongoing Phase 3 trials provides insight into the clinical evaluation of these two agents.
OMAHA1 (NCT06136624) Study Design
-
Objective: To evaluate the efficacy and safety of this compound plus HRT compared to an alternative NHA (abiraterone or enzalutamide) in patients with later-line mCRPC.[3]
-
Inclusion Criteria: Patients with mCRPC who have failed one prior NHA and one or two prior taxane-based chemotherapies.[3]
-
Randomization: Patients are randomized to receive either this compound in combination with HRT or the investigator's choice of abiraterone or enzalutamide.[3]
-
Dosage (this compound arm): Specific dosage details for this compound in this trial are part of the proprietary trial protocol.
-
Dosage (Comparator arm): Abiraterone acetate is typically administered at 1000 mg once daily with prednisone 5 mg twice daily.[10]
-
Outcome Measures: The primary outcome measures are overall survival and radiographic progression-free survival, stratified by the presence of androgen receptor ligand-binding domain (AR LBD) mutations.[3]
OMAHA2a (NCT06136650) Study Design
-
Objective: To evaluate the efficacy and safety of this compound versus an NHA switch in patients with mCRPC after one prior NHA.[10]
-
Inclusion Criteria: Patients with molecularly unselected mCRPC with disease progression following one prior NHA.[10]
-
Randomization: Patients are randomized 1:1 to receive either this compound with dexamethasone and fludrocortisone or an NHA switch (abiraterone acetate with prednisone or enzalutamide).[10]
-
Dosage (this compound arm): this compound 5 mg orally twice daily, dexamethasone 1.5 mg and fludrocortisone 0.1 mg orally once daily.[10]
-
Dosage (Comparator arm): Abiraterone acetate 1,000 mg orally once daily plus prednisone 5 mg orally twice daily or enzalutamide 160 mg orally once daily.[10]
-
Outcome Measures: The co-primary endpoints are radiographic progression-free survival and overall survival.[10]
Visualizing the Mechanisms and Clinical Evaluation
To better understand the distinct mechanisms of action and the workflow of the comparative clinical trials, the following diagrams are provided.
Caption: Inhibition sites of this compound and abiraterone in the steroid biosynthesis pathway.
Caption: Simplified workflow of the OMAHA2a Phase 3 clinical trial comparing this compound and abiraterone.
Summary and Future Outlook
This compound and abiraterone represent two distinct approaches to inhibiting androgen synthesis in mCRPC. While abiraterone is an established therapeutic agent, this compound's upstream inhibition of CYP11A1 offers a novel mechanism that may overcome some resistance pathways. The lack of direct comparative preclinical data in the public domain makes the results of the ongoing OMAHA clinical trials highly anticipated. These trials will be crucial in defining the relative efficacy and safety of this compound compared to current standard-of-care androgen synthesis inhibitors like abiraterone. The findings from these studies will ultimately determine the future clinical positioning of this compound in the management of mCRPC. Researchers and clinicians eagerly await these results to better understand how to optimize hormonal therapies for patients with advanced prostate cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merck.com [merck.com]
- 4. urotoday.com [urotoday.com]
- 5. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Abiraterone in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. ascopubs.org [ascopubs.org]
A Head-to-Head on Androgen Receptor Signaling: Opevesostat vs. Enzalutamide
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of prostate cancer therapeutics, a comprehensive understanding of the distinct mechanisms and efficacies of novel agents is paramount for researchers and drug development professionals. This guide provides a detailed comparison of opevesostat, a first-in-class CYP11A1 inhibitor, and enzalutamide, a potent second-generation androgen receptor (AR) antagonist, focusing on their differential effects on AR signaling.
Introduction
Androgen receptor signaling remains a critical driver of prostate cancer progression, even in the castration-resistant state (CRPC). While enzalutamide has become a standard of care by directly targeting the AR, this compound represents a novel approach by ablating the production of all steroid hormones that can activate the AR. This guide synthesizes available preclinical and clinical data to offer a comparative analysis of these two distinct therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
This compound and enzalutamide employ fundamentally different approaches to disrupt AR signaling.
This compound: Upstream Blockade of Steroidogenesis
This compound is a non-steroidal, selective inhibitor of the cholesterol side-chain cleavage enzyme, CYP11A1.[1][2][3][4] This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones, including androgens, estrogens, and corticosteroids. By inhibiting CYP11A1, this compound effectively shuts down the production of all steroid precursors that could potentially activate the AR, offering a comprehensive blockade of ligand-dependent AR signaling.[1][2][3][4][5] This upstream mechanism is particularly relevant in the context of resistance to second-generation AR inhibitors, where the tumor may utilize alternative steroids to maintain AR activity.
Enzalutamide: Multi-pronged Attack on the Androgen Receptor
Enzalutamide is a potent, second-generation nonsteroidal antiandrogen that directly targets the AR through a multi-faceted mechanism.[6] It acts as a competitive inhibitor of androgen binding to the AR, preventing its activation.[6] Furthermore, enzalutamide hinders the nuclear translocation of the activated AR and impairs its ability to bind to DNA, thereby preventing the transcription of AR target genes.[6] This comprehensive inhibition of the AR signaling cascade has demonstrated significant clinical efficacy in the treatment of CRPC.[7]
Comparative Efficacy: Preclinical and Clinical Insights
Direct head-to-head clinical trial data comparing this compound and enzalutamide is emerging from the ongoing OMAHA Phase 3 trials.[8] However, existing preclinical and clinical data for each agent provide valuable insights into their relative performance.
Preclinical Data
Preclinical studies have established the potent anti-tumor activity of both agents. Enzalutamide has been shown to have a significantly higher binding affinity for the AR compared to first-generation antiandrogens like bicalutamide.[9] In preclinical models, enzalutamide effectively inhibits the proliferation of AR-positive prostate cancer cells and induces tumor regression in xenograft models.
While direct comparative preclinical data with this compound is limited in the public domain, the mechanism of action of this compound suggests it would be effective in models where AR signaling is driven by a broad range of steroids, not just testosterone and dihydrotestosterone.
Clinical Data
The clinical efficacy of enzalutamide is well-established through several large-scale clinical trials. The STRIVE trial, a phase 2 study in men with nonmetastatic or metastatic CRPC, demonstrated the superiority of enzalutamide over bicalutamide in prolonging progression-free survival (PFS).[10][11][12][13]
The CYPIDES phase 2 trial provided the most robust clinical data for this compound to date. In heavily pretreated mCRPC patients, this compound demonstrated promising anti-tumor activity, particularly in patients with AR ligand-binding domain (LBD) mutations.[14][15][16][17]
Table 1: Key Clinical Trial Data for this compound and Enzalutamide
| Clinical Trial | Drug | Patient Population | Key Endpoints & Results |
| CYPIDES (Phase 2) | This compound | Heavily pretreated mCRPC | In patients with AR-LBD mutations, the PSA50 response rate was over 50%.[15][16] |
| STRIVE (Phase 2) | Enzalutamide | Nonmetastatic or metastatic CRPC | Median PFS of 19.4 months with enzalutamide vs. 5.7 months with bicalutamide.[10][11] |
| 81% of patients in the enzalutamide group achieved a PSA response of ≥50% compared to 31% in the bicalutamide group.[10] |
Experimental Protocols
A detailed understanding of the experimental methodologies used to evaluate these drugs is crucial for interpreting the data.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the AR.
Protocol:
-
Preparation of Prostate Cytosol: Rat ventral prostates are homogenized in a buffer containing protease inhibitors to prepare a cytosolic fraction rich in AR.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the prostate cytosol in the presence of increasing concentrations of the test compound (this compound or enzalutamide).
-
Separation of Bound and Unbound Ligand: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, often using hydroxylapatite (HAP) slurry which binds the AR-ligand complex.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated.
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus upon ligand binding and the effect of inhibitors on this process.
Protocol:
-
Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP) are cultured on glass coverslips. Cells can be transiently or stably transfected with a vector expressing a fluorescently tagged AR (e.g., GFP-AR).
-
Treatment: Cells are treated with an androgen (e.g., DHT) to induce AR nuclear translocation, in the presence or absence of the test compound (enzalutamide). For this compound, cells would be pre-treated to inhibit steroid production before androgen stimulation.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against the AR (if not using a fluorescently tagged AR) followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).
-
Microscopy and Image Analysis: Images are acquired using a fluorescence microscope. The fluorescence intensity of the AR signal in the nucleus and cytoplasm is quantified using image analysis software.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
This assay measures the mRNA levels of genes regulated by the AR to assess the functional consequences of AR signaling inhibition.
Protocol:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are treated with androgens in the presence or absence of the test compound (this compound or enzalutamide).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR using primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated cells to untreated controls.
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. urotoday.com [urotoday.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase II CYPIDES Trial Insights: ODM-208/MK-5684 at ASCO-GU 2024 [synapse.patsnap.com]
- 15. ODM-208 in mCRPC | GU Oncology Now [guoncologynow.com]
- 16. urotoday.com [urotoday.com]
- 17. urotoday.com [urotoday.com]
Validating Opevesostat's On-Target Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Opevesostat (ODM-208), a first-in-class CYP11A1 inhibitor, with other established agents in the context of castration-resistant prostate cancer (CRPC). We present supporting in vivo experimental data, detailed methodologies for key experiments, and visualizations to elucidate the distinct mechanisms of action and on-target effects.
Introduction to this compound and its Novel Mechanism of Action
This compound is an investigational, orally bioavailable, non-steroidal and selective inhibitor of cytochrome P450 family 11 subfamily A member 1 (CYP11A1).[1][2] This enzyme catalyzes the conversion of cholesterol to pregnenolone, the initial and rate-limiting step in the biosynthesis of all steroid hormones.[1][2] By targeting the apex of the steroidogenic pathway, this compound is designed to suppress the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[3][4] This comprehensive inhibition offers a potential therapeutic advantage over existing hormonal therapies.
Comparative In Vivo Efficacy and On-Target Effects
To validate the on-target effects of this compound, we compare its preclinical in vivo performance with two key classes of drugs used in CRPC: a CYP17A1 inhibitor (Abiraterone Acetate) and a direct androgen receptor antagonist (Enzalutamide). The VCaP (Vertebral-Cancer of the Prostate) xenograft model in mice is a widely used and clinically relevant model for these studies as it expresses wild-type androgen receptor and is sensitive to androgen manipulation.[5]
Tumor Growth Inhibition in VCaP Xenograft Model
| Compound | Mechanism of Action | Dosing Regimen (in VCaP xenograft model) | Tumor Growth Inhibition | Citation(s) |
| This compound (ODM-208) | CYP11A1 Inhibitor | 30 mg/kg, twice daily, oral | Significant inhibition of tumor growth. | [6] |
| Abiraterone Acetate | CYP17A1 Inhibitor | Not specified in direct VCaP comparison | Inhibited VCaP growth in the presence of adrenal cells. | [7] |
| Enzalutamide | Androgen Receptor Antagonist | 10 mg/kg, daily, oral | Significant reduction in tumor burden. | [8][9] |
In Vivo On-Target Effects: Steroid Hormone Suppression
A key validation of this compound's mechanism is its ability to suppress a broad range of steroid hormones. The following table summarizes the observed effects in preclinical models.
| Steroid Hormone | This compound (ODM-208) Effect (in vivo) | Abiraterone Acetate Effect (in vivo) | Enzalutamide Effect (in vivo) | Citation(s) |
| Pregnenolone | Undetectable levels after treatment. | Increased levels due to upstream blockade. | No direct effect on synthesis. | [6][10] |
| Progesterone | Markedly decreased concentrations. | Increased levels due to upstream blockade. | No direct effect on synthesis. | [6] |
| Testosterone | Undetectable levels after 4 weeks. | Significantly decreased levels. | No direct effect on synthesis. | [6][10] |
| Corticosterone | Markedly decreased concentrations. | Increased levels due to upstream blockade. | No direct effect on synthesis. | [6] |
| DHEA-S | Undetectable levels after treatment. | Significantly decreased levels. | No direct effect on synthesis. | [10] |
| Androstenedione | Undetectable levels after treatment. | Significantly decreased levels. | No direct effect on synthesis. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the distinct points of intervention of these drugs is crucial for understanding their therapeutic rationale.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Abiraterone switches castration‐resistant prostate cancer dependency from adrenal androgens towards androgen receptor variants and glucocorticoid receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.taconic.com [info.taconic.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 results of the ODM-208 first-in-human phase 1-2 trial in patients with metastatic castration-resistant prostate cancer (CYPIDES). - ASCO [asco.org]
Navigating Hormonal Therapy Resistance: A Comparative Analysis of Opevesostat and Other Hormonal Agents
A deep dive into the mechanisms of cross-resistance between the novel CYP11A1 inhibitor Opevesostat and established hormonal therapies offers a glimpse into the future of treatment for metastatic castration-resistant prostate cancer (mCRPC). While direct comparative cross-resistance studies are ongoing, a clear understanding of the distinct mechanisms of action and the landscape of resistance to current therapies provides a strong rationale for this compound's potential to overcome these challenges.
This compound (formerly known as ODM-208 or MK-5684) is an investigational oral, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of all steroid hormones, the conversion of cholesterol to pregnenolone.[2] By targeting the very beginning of this pathway, this compound aims to achieve a comprehensive suppression of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1][2]
This mechanism fundamentally differs from existing second-generation hormonal therapies such as abiraterone acetate and enzalutamide, which target downstream steps in the androgen synthesis pathway or the androgen receptor itself. This distinction is crucial in the context of therapeutic resistance, a major clinical challenge in the management of mCRPC.
Understanding Resistance to Current Hormonal Therapies
Acquired resistance to therapies like abiraterone and enzalutamide is common and often involves the reactivation of the AR signaling pathway through various mechanisms.[3][4][5][6] These can be broadly categorized as:
-
AR Gene Alterations: Amplification or overexpression of the AR gene can render the cancer cells hypersensitive to low levels of androgens.[3][5]
-
AR Mutations: Specific mutations in the ligand-binding domain (LBD) of the AR can alter its structure, allowing it to be activated by other steroids or even antagonists.[2][6]
-
AR Splice Variants: The expression of constitutively active AR splice variants, such as AR-V7, which lack the LBD, leads to androgen-independent AR signaling.[4][7][8]
-
Upregulation of Steroidogenesis: Cancer cells can adapt to CYP17A1 inhibition by abiraterone by upregulating the expression of this enzyme or other enzymes in the androgen biosynthesis pathway.[7][8][9]
-
Bypass Pathways: Activation of alternative signaling pathways, such as the glucocorticoid receptor pathway, can also drive tumor growth.[4][10]
Cross-resistance between abiraterone and enzalutamide is a well-documented phenomenon, largely because they are both susceptible to resistance mechanisms that reactivate AR signaling.[7][11][12][13][14] For instance, the emergence of AR-V7 confers resistance to both agents.[7][8]
This compound: A Novel Approach to Overcoming Resistance
The unique mechanism of this compound, targeting the apex of steroid biosynthesis, offers a compelling strategy to overcome the common mechanisms of resistance to other hormonal therapies. By shutting down the production of all steroid precursors, this compound has the potential to be effective even in the presence of AR mutations that broaden ligand specificity or in cases of upregulated downstream steroidogenic enzymes.
Preliminary evidence from the Phase I/II CYPIDES trial has shown promising anti-tumor activity of this compound in heavily pretreated mCRPC patients, particularly in those with activating AR-LBD mutations.[2][15][16] This suggests that this compound could be a valuable therapeutic option for patients whose disease has progressed on other hormonal agents.
Comparative Data Summary
Direct, peer-reviewed, and published quantitative data from head-to-head cross-resistance studies between this compound and other hormonal therapies are not yet available. The ongoing Phase 3 clinical trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), are designed to provide this crucial comparative data.[1][17] These studies will compare this compound to abiraterone or enzalutamide in different mCRPC patient populations, including those with and without AR-LBD mutations.[17][18]
The following table summarizes the key characteristics of these hormonal therapies based on their mechanism of action and the available clinical trial information.
| Feature | This compound (MK-5684/ODM-208) | Abiraterone Acetate | Enzalutamide |
| Target | CYP11A1 (Cholesterol side-chain cleavage enzyme) | CYP17A1 (17α-hydroxylase/17,20-lyase) | Androgen Receptor (AR) |
| Mechanism of Action | Inhibits the first and rate-limiting step of all steroid biosynthesis. | Inhibits a key enzyme in the androgen biosynthesis pathway downstream of cholesterol conversion. | A direct AR inhibitor that blocks androgen binding, nuclear translocation, and DNA binding. |
| Effect on Steroid Hormones | Suppresses production of all steroid hormones and their precursors. | Primarily suppresses the production of androgens and cortisol. | Does not directly inhibit steroid production but blocks the action of androgens on the AR. |
| Hypothesized Advantage in Resistance | May overcome resistance mediated by AR mutations, AR splice variants, and upregulation of downstream steroidogenic enzymes. | Susceptible to resistance from AR mutations, AR splice variants, and upregulation of CYP17A1. | Susceptible to resistance from AR mutations that convert it to an agonist and AR splice variants. |
| Key Clinical Evidence (in resistant populations) | Phase I/II CYPIDES trial showed activity in heavily pretreated mCRPC, especially with AR-LBD mutations.[2][15][16] | Limited efficacy after progression on enzalutamide.[11] | Limited efficacy after progression on abiraterone.[11] |
| Ongoing Comparative Phase 3 Trials | OMAHA1 (NCT06136624), OMAHA2a (NCT06136650)[1][17] | - | - |
Experimental Protocols
While specific cross-resistance studies for this compound are not yet published, a general methodology for assessing such resistance in a preclinical setting can be outlined.
Protocol: In Vitro Assessment of Cross-Resistance in Prostate Cancer Cell Lines
1. Cell Line Selection and Culture:
- Utilize established androgen-sensitive (e.g., LNCaP) and castration-resistant (e.g., C4-2B, 22Rv1) prostate cancer cell lines.[19]
- Culture cells in appropriate media supplemented with fetal bovine serum (FBS) or charcoal-stripped FBS for androgen-deprived conditions.
2. Generation of Resistant Cell Lines:
- Develop hormone therapy-resistant sublines by chronically exposing parental cell lines to escalating concentrations of abiraterone or enzalutamide over several months.[20]
- Resistance can be confirmed by comparing the IC50 (half-maximal inhibitory concentration) values of the resistant sublines to the parental lines using cell viability assays (e.g., MTT, CellTiter-Glo).
3. Cross-Resistance Assessment:
- Treat the parental and resistant cell lines with a range of concentrations of this compound, abiraterone, and enzalutamide.
- Perform cell viability assays after a defined incubation period (e.g., 72-96 hours).
- Determine the IC50 values for each drug in each cell line. Cross-resistance is indicated if the IC50 of a drug is significantly higher in a resistant subline compared to the parental line.
4. Mechanistic Analysis:
- Western Blotting: Analyze the protein expression levels of AR, AR-V7, and key steroidogenic enzymes (e.g., CYP11A1, CYP17A1) in parental and resistant cell lines.
- RT-qPCR: Quantify the mRNA levels of the same targets to assess for transcriptional upregulation.
- Hormone Assays: Measure the levels of various steroid hormones and precursors in the cell culture media using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the on-target effects of the inhibitors.
Visualizing the Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the steroid biosynthesis pathway, the mechanisms of action of the different hormonal therapies, and a logical workflow for a cross-resistance study.
Caption: Steroid biosynthesis pathway and targets of hormonal therapies.
Caption: this compound's potential to overcome resistance mechanisms.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. urotoday.com [urotoday.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Abiraterone in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]
- 9. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. urotoday.com [urotoday.com]
- 12. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cross-resistance and drug sequence in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. merck.com [merck.com]
- 18. Society of Urologic Oncology - PHASE 3 MK-5684-004 STUDY OF CYP11A1 INHIBITOR this compound VERSUS NEXT-GENERATION HORMONAL AGENT (NHA) SWITCH IN PATIENTS WITH METASTATIC CASTRATION-RESISTANT PROSTATE CANCER AFTER 1 PRIOR NHA [suo-abstracts.secure-platform.com]
- 19. Genomic Characterization of Preclinical Prostate Cancer Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Opevesostat Response in Preclinical Studies: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Opevesostat, a novel CYP11A1 inhibitor, in preclinical settings. It examines the underlying mechanism of action, presents supporting experimental data for the leading biomarker candidate, and contrasts its performance with alternative therapies for metastatic castration-resistant prostate cancer (mCRPC). Detailed experimental protocols for key assays are also included to facilitate further research.
Introduction to this compound and its Mechanism of Action
This compound (formerly known as ODM-208 or MK-5684) is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of cytochrome P450 family 11 subfamily A member 1 (CYP11A1).[1][2][3] CYP11A1 is the rate-limiting enzyme in steroid biosynthesis, catalyzing the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[2][3][4] By inhibiting CYP11A1, this compound effectively suppresses the production of all steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1][2][4][5] This upstream inhibition of steroidogenesis is a promising strategy, particularly in the context of resistance to existing hormonal therapies. This compound is currently in Phase 3 clinical trials for the treatment of mCRPC.[1]
Predictive Biomarker for this compound Response: Androgen Receptor Ligand-Binding Domain (AR-LBD) Mutations
Preclinical and clinical evidence strongly suggests that mutations in the ligand-binding domain of the androgen receptor (AR-LBD) are a predictive biomarker for a favorable response to this compound.
Rationale for AR-LBD Mutations as a Biomarker
In mCRPC, resistance to standard androgen deprivation therapy and second-generation anti-androgens (e.g., abiraterone, enzalutamide) can be driven by the emergence of specific point mutations in the AR-LBD. These mutations can lead to:
-
Promiscuous activation: The mutated AR can be activated by other steroid hormones (e.g., progesterone, glucocorticoids) and even by AR antagonists, which are converted into agonists.
-
Ligand-independent activation: Some mutations can lead to constitutive activation of the AR.
By shutting down the entire steroidogenic pathway, this compound eliminates the upstream precursors that can promiscuously activate these mutant ARs, thus providing a therapeutic advantage in this patient population.
Clinical and Preclinical Evidence
The Phase 1/2 CYPIDES clinical trial provided compelling evidence for the predictive value of AR-LBD mutations. In heavily pretreated mCRPC patients, those with AR-LBD mutations demonstrated a significantly higher response rate to this compound compared to patients with wild-type AR.[4][5][6]
Table 1: Clinical Efficacy of this compound in the CYPIDES Trial
| Patient Cohort | Prostate-Specific Antigen (PSA) Response Rate (≥50% reduction) | Objective Response Rate (ORR) |
| AR-LBD Mutation Positive | 53% - 74% | 19% - 26% |
| AR-LBD Wild-Type | 8% - 15% | 5% |
Data compiled from published results of the CYPIDES trial.[1][5][6]
While direct head-to-head preclinical studies comparing this compound with other agents in various AR-LBD mutant models are not yet widely published, the strong clinical signal has guided the design of ongoing Phase 3 trials (OMAHA1 and OMAHA2a), which stratify patients based on their AR-LBD mutation status for comparison against abiraterone or enzalutamide.[5]
A preclinical study utilizing the VCaP (wild-type AR) castration-resistant prostate cancer xenograft model demonstrated that this compound significantly inhibited tumor growth. This suggests that while AR-LBD mutations are a strong indicator of enhanced response, this compound may also have activity in tumors with wild-type AR that remain dependent on ligand-driven signaling.
Comparison with Alternative Therapies in the Context of AR-LBD Mutations
The current standard-of-care for mCRPC includes second-generation anti-androgens like abiraterone acetate (a CYP17A1 inhibitor) and enzalutamide (an AR antagonist). The presence of AR-LBD mutations is often a mechanism of resistance to these therapies.
Table 2: Preclinical and Clinical Observations of Alternative Therapies in the Context of AR-LBD Mutations
| Therapy | Mechanism of Action | Effect of AR-LBD Mutations on Efficacy |
| Abiraterone Acetate | Inhibits CYP17A1, blocking the synthesis of androgens from progesterone and pregnenolone. | Resistance is associated with certain AR-LBD mutations (e.g., T878A, L702H) that can be activated by upstream steroid precursors that accumulate following CYP17A1 inhibition. |
| Enzalutamide | A potent AR antagonist that prevents AR nuclear translocation, DNA binding, and coactivator recruitment. | Resistance is associated with specific AR-LBD mutations (e.g., F877L) that convert enzalutamide from an antagonist to an agonist. |
The emergence of these resistance mutations highlights the potential of this compound's more upstream mechanism of action to be effective in patients who have failed abiraterone or enzalutamide due to the development of specific AR-LBD mutations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CYP11A1, blocking the entire steroid synthesis pathway.
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. ascopubs.org [ascopubs.org]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. SUN-LB002 CYP11A1 Inhibition as a Therapeutic Approach for the Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Opevesostat Efficacy: A Comparative Analysis in Androgen Receptor (AR) Wild-Type vs. AR-LBD Mutant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of opevesostat (formerly known as ODM-208 and MK-5684), a first-in-class, selective inhibitor of the enzyme CYP11A1, in the context of prostate cancer cell lines with wild-type androgen receptors (AR) versus those harboring mutations in the AR ligand-binding domain (AR-LBD). This compound's unique mechanism of action, upstream of androgen synthesis, suggests a potential advantage in treating castration-resistant prostate cancer (CRPC), particularly in cases of resistance driven by AR mutations.
Mechanism of Action: Comprehensive Steroid Synthesis Blockade
This compound targets CYP11A1, the initial and rate-limiting enzyme in the steroid biosynthesis pathway, which converts cholesterol to pregnenolone.[1][2][3] By inhibiting this crucial first step, this compound effectively suppresses the production of all downstream steroid hormones and their precursors, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[1][2] This comprehensive blockade prevents the activation of the androgen receptor, a key driver of prostate cancer growth, even by non-androgenic steroid precursors that can promiscuously activate mutated forms of the receptor.[1][4]
References
Assessing Opevesostat's impact on the tumor microenvironment compared to other agents
A detailed guide for researchers, scientists, and drug development professionals assessing the evolving landscape of cancer therapies.
In the intricate battle against cancer, the tumor microenvironment (TME) has emerged as a critical frontier. This complex ecosystem, comprising immune cells, stromal cells, blood vessels, and the extracellular matrix, profoundly influences tumor growth, metastasis, and response to therapy. Opevesostat (formerly ODM-208/MK-5684), a novel investigational agent, presents a unique mechanism of action that warrants a close examination of its potential effects on the TME compared to other established and emerging cancer therapies. This guide provides a comprehensive comparison, supported by available experimental data and detailed methodologies, to aid researchers in navigating this dynamic field.
This compound is a potent and selective oral inhibitor of CYP11A1, the enzyme that catalyzes the initial and rate-limiting step in steroid biosynthesis.[1][2][3][4] By blocking this crucial step, this compound is designed to suppress the production of all steroid hormones and their precursors, which can activate the androgen receptor (AR) signaling pathway, a key driver in prostate cancer.[1][2][3][4] While its primary therapeutic target is clear, the downstream consequences of such profound steroid depletion on the TME are an area of active investigation.
This guide will compare the known or hypothesized effects of this compound on the TME with those of other agents, primarily focusing on other hormonal therapies for prostate cancer due to mechanistic similarities, and briefly touching upon agents with distinct mechanisms like arginine deprivation therapy for a broader perspective.
Mechanistic Comparison: this compound vs. Other Agents
The therapeutic strategies to modulate the TME are diverse. Here, we compare the fundamental mechanisms of this compound with other relevant agents.
| Agent Class | Specific Agent(s) | Primary Mechanism of Action |
| CYP11A1 Inhibitor | This compound | Inhibits the first and rate-limiting step of steroid biosynthesis, leading to profound suppression of all steroid hormones and their precursors.[1][2][3][4] |
| Androgen Receptor (AR) Inhibitors | Enzalutamide | Directly binds to and inhibits the androgen receptor, preventing its nuclear translocation and activation. |
| CYP17A1 Inhibitor | Abiraterone Acetate | Inhibits CYP17A1, an enzyme crucial for androgen synthesis in the testes, adrenal glands, and tumor tissue.[5] |
| Arginine Deprivation Agents | ADI-PEG 20, Pegzilarginase | Deplete extracellular arginine, an amino acid essential for the growth of arginine auxotrophic tumors. |
Impact on the Tumor Microenvironment: A Comparative Analysis
While direct experimental data on this compound's impact on the TME is not yet publicly available due to its investigational status, we can infer its potential effects based on its mechanism of action and compare them to the known effects of other hormonal agents and arginine deprivation therapies.
Immune Cell Infiltration and Function
The immune landscape within the TME is a key determinant of anti-tumor immunity.
This compound (Hypothesized Effects): By profoundly depleting all steroid hormones, this compound may counteract the immunosuppressive effects of androgens and other steroids. Research has shown that tumors can induce steroidogenesis in T cells to create an immunosuppressive microenvironment.[6][7][8][9] Inhibiting this steroid production could restore anti-tumor immunity by enhancing the function of cytotoxic T lymphocytes (CTLs) and reducing the number and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7][8][9]
Androgen Deprivation Therapy (ADT), Abiraterone, and Enzalutamide: The effects of androgen deprivation on the immune microenvironment are complex. Studies have shown that ADT can lead to an inflamed TME, with an increase in both pro-inflammatory CD8+ T cells and immunosuppressive Tregs and MDSCs. Enzalutamide has been observed to decrease CD8+ T cell numbers while increasing monocytic MDSCs and PD-L1 expression. This suggests that while androgen blockade can initiate an immune response, it may also trigger compensatory immunosuppressive mechanisms.
Arginine Deprivation Agents: These agents have been shown to modulate the immune microenvironment by promoting the infiltration of T cells into tumors. However, they can also have complex effects on T cell function, with some studies showing inhibition of T cell differentiation.
Table 1: Comparative Effects on Immune Cells in the Tumor Microenvironment
| Agent | Effect on CD8+ T Cells | Effect on Regulatory T cells (Tregs) | Effect on Myeloid-Derived Suppressor Cells (MDSCs) | Effect on PD-L1 Expression |
| This compound | Hypothesized Increase | Hypothesized Decrease | Hypothesized Decrease | Unknown |
| ADT (General) | Increase | Increase | Increase | Variable |
| Enzalutamide | Decrease | Increase | Increase (M-MDSCs) | Increase |
| Abiraterone | Limited direct data | Limited direct data | Limited direct data | Limited direct data |
| Arginine Deprivation | Increased infiltration | Variable | Limited direct data | Can be induced on some cancer cells |
Extracellular Matrix and Stromal Components
The extracellular matrix (ECM) and stromal cells play a crucial role in tumor progression and metastasis.
This compound (Hypothesized Effects): The profound hormonal changes induced by this compound could indirectly affect the tumor stroma. Androgens are known to influence the function of cancer-associated fibroblasts (CAFs), which are key producers of ECM components. By depleting androgens, this compound might alter the composition and stiffness of the ECM, potentially impacting tumor cell invasion and metastasis.
Abiraterone: Studies have shown that abiraterone can have direct effects on the bone microenvironment, a common site of prostate cancer metastasis. It has been observed to inhibit osteoclast differentiation and activity while promoting osteoblast function, suggesting a role in modulating the bone metastatic niche.
Other Agents: The direct effects of enzalutamide and arginine deprivation agents on the ECM and stromal components are less well-characterized.
Experimental Protocols
To facilitate further research in this area, we provide an overview of key experimental methodologies used to assess the tumor microenvironment.
Multiplex Immunofluorescence (mIF) for Immune Cell Profiling
This technique allows for the simultaneous visualization and quantification of multiple immune cell markers within a single tissue section, providing spatial context to the immune infiltrate.
Protocol Overview:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: A cocktail of primary antibodies, each targeting a specific immune cell marker, is applied to the tissue.
-
Secondary Antibody and Signal Amplification: Fluorophore-conjugated secondary antibodies or a tyramide signal amplification system is used for detection.
-
Antibody Stripping (for sequential mIF): If performing sequential staining, antibodies from the previous round are removed.
-
Imaging and Analysis: Slides are imaged using a multispectral imaging system, and specialized software is used to segment and quantify different immune cell populations.[10][11]
Flow Cytometry for Immune Cell Quantification
Flow cytometry is a powerful tool for high-throughput quantification of various immune cell subsets within a single-cell suspension derived from tumor tissue.
Protocol Overview:
-
Tumor Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.[12][13][14][15][16]
-
Cell Staining: The cell suspension is incubated with a panel of fluorescently-labeled antibodies targeting surface and intracellular markers of different immune cell populations.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell.
-
Data Analysis: Gating strategies are applied to identify and quantify specific immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, MDSCs, macrophages).[12][13][14][15][16]
Single-Cell RNA Sequencing (scRNA-seq) for Transcriptomic Analysis
scRNA-seq provides a comprehensive, unbiased view of the cellular composition and transcriptional states of individual cells within the TME.
Protocol Overview:
-
Single-Cell Suspension: A high-quality single-cell suspension is prepared from the tumor tissue.
-
Single-Cell Isolation: Individual cells are captured in droplets or wells.
-
RNA Capture and Reverse Transcription: mRNA from each cell is captured, and cDNA is synthesized.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the cDNA and sequenced on a high-throughput sequencer.
-
Data Analysis: Bioinformatic pipelines are used to align reads, quantify gene expression, cluster cells based on their transcriptomic profiles, and identify cell types and states.[5][17][18][19][20]
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways.
Conclusion
This compound's unique mechanism of inhibiting the very first step of steroid biosynthesis holds significant promise for potent anti-tumor activity in hormone-driven cancers. While direct clinical data on its impact on the tumor microenvironment is eagerly awaited from ongoing Phase 3 trials,[2][21][22][23] the preclinical rationale suggests a potential for favorable immunomodulatory effects. By creating a steroid-depleted microenvironment, this compound may relieve the immunosuppressive brakes mediated by androgens and other steroid hormones, potentially unleashing a more effective anti-tumor immune response.
Further research is imperative to fully elucidate the intricate interplay between this compound and the TME. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of these effects will be crucial for optimizing its clinical application, potentially in combination with immunotherapies, to improve outcomes for patients with advanced cancers. As data from the OMAHA1 and OMAHA2a trials become available, the scientific community will gain invaluable insights into the true impact of this novel agent on the tumor microenvironment.[2][21][22][23]
References
- 1. biomol.com [biomol.com]
- 2. merck.com [merck.com]
- 3. urotoday.com [urotoday.com]
- 4. Society of Urologic Oncology - MK-5684-003: A PHASE 3 STUDY OF CYP11A1 INHIBITOR this compound VERSUS NEXT-GENERATION HORMONAL AGENT (NHA) SWITCH IN METASTATIC CASTRATION-RESISTANT PROSTATE CANCER AFTER NHA AND TAXANE-BASED CHEMOTHERAPY [suo-abstracts.secure-platform.com]
- 5. mdpi.com [mdpi.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Tumors induce de novo steroid biosynthesis in T cells to evade immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune cell steroids help tumours suppress the immune system, offering new immunotherapy targets - ecancer [ecancer.org]
- 10. Optimization of prostate cancer cell detection using multiplex tyramide signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.8. Tumor-Infiltrating Immune Cell Analysis Using Flow Cytometry [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of single-cell sequencing to the research of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single-cell RNA-Seq unveils tumor microenvironment [bmbreports.org]
- 20. Frontiers | Single-cell RNA sequencing reveals tumor immune microenvironment in human hypopharygeal squamous cell carcinoma and lymphatic metastasis [frontiersin.org]
- 21. urotoday.com [urotoday.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. urologytimes.com [urologytimes.com]
Safety Operating Guide
Opevesostat: Comprehensive Guidelines for Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: Essential safety and logistical information for the proper disposal of Opevesostat.
This compound is an investigational drug and, as with any laboratory chemical, requires adherence to proper disposal procedures to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a research environment.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. According to its Safety Data Sheet (SDS), while this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should always be observed.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area or a fume hood.[1]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water and seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
This compound Disposal Protocol
While the manufacturer's Safety Data Sheet for this compound does not provide specific disposal instructions, it does state that the substance is not classified as hazardous.[1] In the absence of specific directives, the following general procedures for the disposal of non-hazardous chemical waste in a laboratory setting should be followed.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.
-
Keep solid and liquid waste forms of this compound separate.
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof container compatible with chemical waste.
-
Clearly label the container as "this compound Waste (Non-Hazardous)." Include the date when the waste was first added to the container.
Step 3: Disposal of this compound Waste
-
Solid Waste:
-
Uncontaminated, solid this compound can be disposed of in the regular laboratory trash, provided it is securely contained.
-
Place the labeled container with the solid this compound waste into a designated non-hazardous solid waste stream for your facility.
-
-
Liquid Waste:
-
Small quantities of aqueous solutions containing this compound may be suitable for drain disposal with copious amounts of water, but this is highly dependent on local regulations and institutional policies. Always consult your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain.
-
For larger quantities or if drain disposal is not permitted, collect the liquid waste in the designated, labeled container.
-
-
Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as non-hazardous liquid waste.
-
After rinsing, deface or remove the original label and dispose of the container in the regular trash or recycling, in accordance with your institution's policies.
-
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the non-hazardous waste through your institution's established waste management program.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
No quantitative data regarding disposal procedures for this compound is currently available. The information provided is based on the non-hazardous classification from the Safety Data Sheet and general best practices for laboratory chemical waste management.
| Parameter | Value | Reference |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| CAS Number | 2231294-96-3 | [1] |
| Molecular Formula | C21H26N2O5S | [1] |
| Molecular Weight | 418.51 | [1] |
Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific waste disposal policies and procedures. Always consult with your Environmental Health and Safety (EHS) department for final guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
